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  • Product: 2-(2-bromophenyl)-5-methyl-1H-benzimidazole
  • CAS: 14225-84-4

Core Science & Biosynthesis

Foundational

2-(2-bromophenyl)-5-methyl-1H-benzimidazole chemical structure and properties

An In-Depth Technical Guide to 2-(2-bromophenyl)-5-methyl-1H-benzimidazole: Structure, Properties, and Synthesis Authored by: A Senior Application Scientist Foreword: The benzimidazole scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-bromophenyl)-5-methyl-1H-benzimidazole: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Foreword: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Its unique bioisosteric relationship with purine nucleotides allows for facile interaction with a variety of biological targets.[1][3] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-bromophenyl)-5-methyl-1H-benzimidazole, a molecule of interest for researchers and professionals in drug development. While direct experimental data for this specific methylated analog is not extensively available in public literature, this document synthesizes information from its parent compound, 2-(2-bromophenyl)-1H-benzimidazole, and established principles of organic chemistry to provide a robust predictive profile.

Molecular Architecture and Physicochemical Profile

The chemical structure of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole is characterized by a fused bicyclic system, comprising a benzene ring and an imidazole ring. A 2-bromophenyl group is attached at the 2-position of the benzimidazole core, and a methyl group is substituted at the 5-position.

Structural Diagram

Caption: Chemical structure of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.

Physicochemical Properties

The introduction of a methyl group at the 5-position of the benzimidazole ring is expected to subtly influence the physicochemical properties of the parent compound, 2-(2-bromophenyl)-1H-benzimidazole. The following table summarizes the predicted properties.

PropertyValue (Predicted)Remarks
Molecular Formula C₁₄H₁₁BrN₂
Molecular Weight 287.16 g/mol Increased from 273.13 g/mol for the non-methylated analog.[5][6]
Appearance White to off-white solidTypical for benzimidazole derivatives.[6]
Melting Point >230 °CExpected to be similar to the parent compound's melting point of 235-240 °C.[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The methyl group may slightly decrease aqueous solubility.
pKa ~4-5The imidazole nitrogen is weakly basic.

Synthesis Protocol: A Predictive Approach

A reliable method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[7] The following protocol outlines a plausible and efficient synthesis of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.

Reaction Scheme

Synthesis_Workflow OPDA 4-Methyl-1,2-phenylenediamine Intermediate Schiff Base Intermediate OPDA->Intermediate Condensation Aldehyde 2-Bromobenzaldehyde Aldehyde->Intermediate Product 2-(2-bromophenyl)-5-methyl-1H-benzimidazole Intermediate->Product Cyclization & Oxidation Reagents Solvent (e.g., Ethanol) Catalyst (e.g., p-TsOH) Reagents->Intermediate Conditions Reflux Conditions->Intermediate Oxidant Oxidant (e.g., Air, NaHSO3) Oxidant->Product

Caption: Proposed synthesis workflow for 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.

Step-by-Step Methodology

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • 2-Bromobenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Sodium bisulfite (NaHSO₃) (optional, as an oxidant)

  • Activated charcoal

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Reactants: To this solution, add 2-bromobenzaldehyde (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation to form the benzimidazoline intermediate, the cyclization and oxidation to the benzimidazole can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like sodium bisulfite upon cooling.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until the pH is ~7-8.

    • The crude product should precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold distilled water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water). Decolorization with activated charcoal may be necessary if the product is colored.

    • Dry the purified product under vacuum over anhydrous sodium sulfate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 2-(2-bromophenyl)-5-methyl-1H-benzimidazole would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm corresponding to the protons of the benzimidazole and the bromophenyl rings. The protons on the benzimidazole ring will show characteristic coupling patterns. - Methyl Protons: A singlet at approximately δ 2.4-2.5 ppm. - N-H Proton: A broad singlet at δ 12-13 ppm, which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom will appear around δ 120-125 ppm. - C2 Carbon: The carbon at the 2-position of the benzimidazole ring is expected to resonate at δ 150-155 ppm. - Methyl Carbon: A signal around δ 20-25 ppm.
IR (KBr) - N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹. - C=N Stretch: A sharp peak around 1620-1640 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 286/288) with a characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

Potential Applications and Future Research

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4][8] The presence of the bromophenyl group in 2-(2-bromophenyl)-5-methyl-1H-benzimidazole makes it an interesting candidate for further investigation in several areas:

  • Anticancer Research: Halogenated phenyl substituents on the benzimidazole core have been shown to possess cytotoxic activity against various cancer cell lines.[1][9]

  • Antimicrobial Drug Discovery: Benzimidazole-based compounds have a long history as antimicrobial agents.[3][10] This derivative could be screened for its efficacy against a panel of bacterial and fungal pathogens.

  • Materials Science: Benzimidazole derivatives are also being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors.[11]

Future research should focus on:

  • Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized to confirm its structure and purity.

  • Biological Screening: A comprehensive biological evaluation of the compound should be performed to identify any potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is found, further derivatives could be synthesized to establish a clear SAR, guiding the development of more potent and selective agents.

Safety and Handling

Based on the GHS information for the parent compound, 2-(2-bromophenyl)-1H-benzimidazole, the following safety precautions should be observed when handling 2-(2-bromophenyl)-5-methyl-1H-benzimidazole:

  • GHS Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[5][6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a tightly closed container in a cool, dry place.

References

  • PubChem. 2-(2-Bromophenyl)-1H-benzimidazole. [Link]

  • ACS Omega. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. [Link]

  • ResearchGate. Optimized structure of 2-(2-Bromophenyl)-1H-benzimidazole. [Link]

  • ResearchGate. Synthesis of N-(2-bromophenyl)-1H-benzimidazol-2-amines via nucleophilic aromatic substitution of 2-chlorobenzimidazole. [Link]

  • ResearchGate. Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). [Link]

  • PubChem. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]-. [Link]

  • MDPI. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ACS Omega. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzimidazole: A plethro of biological lo. [Link]

  • Arabian Journal of Chemistry. Benzimidazoles: A biologically active compounds. [Link]

  • Bentham Science Publisher. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]

  • HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

  • Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-bromophenyl)-5-methyl-1H-benzimidazole: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole, a heterocyclic compound of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this derivative is not readily found in mainstream chemical databases, this guide will detail its relationship to the well-documented parent compound, 2-(2-bromophenyl)-1H-benzimidazole, and provide a scientifically grounded pathway for its synthesis and characterization. We will explore its potential applications in drug discovery, drawing upon the extensive research into the benzimidazole scaffold.

Core Identification: CAS Number and Synonyms

A definitive CAS number for 2-(2-bromophenyl)-5-methyl-1H-benzimidazole is not prominently listed in major chemical inventories. However, it is crucial to reference the parent compound, which serves as a foundational reference for its chemical properties and biological activities.

Parent Compound: 2-(2-bromophenyl)-1H-benzimidazole CAS Number: 13275-42-8[1][2][3] Synonyms:

  • 1H-Benzimidazole, 2-(2-bromophenyl)-[1]

  • 2-(2-Bromophenyl)benzimidazole

  • 2-(o-Bromophenyl)benzimidazole

The addition of a methyl group at the 5-position of the benzimidazole ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence biological activity.

Physicochemical Properties

The predicted physicochemical properties of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole are summarized below. These are extrapolated from the known properties of the parent compound and the expected contribution of the methyl group.

PropertyValue (Parent Compound)Expected Influence of 5-Methyl Group
Molecular Formula C13H9BrN2C14H11BrN2
Molecular Weight 273.13 g/mol [2]287.16 g/mol
Melting Point 235-240 °C[2]Likely similar or slightly higher
LogP 3.99Expected to be slightly higher (more lipophilic)
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Synthesis and Characterization

The synthesis of 2,5-disubstituted benzimidazoles is a well-established process in organic chemistry.[4] The most common and efficient method involves the condensation of an o-phenylenediamine with an aldehyde. For the synthesis of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole, the logical precursors would be 4-methyl-1,2-phenylenediamine and 2-bromobenzaldehyde.

Proposed Synthetic Protocol

This protocol is based on established methods for benzimidazole synthesis.[5]

Reaction: Condensation of 4-methyl-1,2-phenylenediamine with 2-bromobenzaldehyde.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • 2-bromobenzaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol, add 2-bromobenzaldehyde (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Condensation Condensation 4-methyl-1,2-phenylenediamine->Condensation 2-bromobenzaldehyde 2-bromobenzaldehyde 2-bromobenzaldehyde->Condensation Ethanol Ethanol Ethanol->Condensation p-TsOH (cat.) p-TsOH (cat.) p-TsOH (cat.)->Condensation Reflux Reflux Reflux->Condensation Workup Workup Condensation->Workup Purification Purification Workup->Purification Final_Product 2-(2-bromophenyl)-5-methyl-1H-benzimidazole Purification->Final_Product Poxvirus_Inhibition cluster_virus Poxvirus Replication Cycle Entry Entry Uncoating Uncoating Entry->Uncoating DNA_Replication DNA_Replication Uncoating->DNA_Replication Assembly Assembly DNA_Replication->Assembly Release Release Assembly->Release Benzimidazole_Derivative 2-(2-bromophenyl)-5-methyl- 1H-benzimidazole Inhibition X Benzimidazole_Derivative->Inhibition Inhibition->DNA_Replication

Caption: Potential inhibition of poxvirus DNA replication by a benzimidazole derivative.

Conclusion

While 2-(2-bromophenyl)-5-methyl-1H-benzimidazole may not have a dedicated CAS number, its synthesis and potential for significant biological activity are strongly supported by the extensive literature on the benzimidazole scaffold. This guide provides a robust framework for its preparation, characterization, and exploration as a potential therapeutic agent. The strategic placement of the 2-bromophenyl and 5-methyl groups offers a promising avenue for the development of novel drug candidates with enhanced efficacy and favorable pharmacokinetic profiles. Further research into this specific derivative is warranted to fully elucidate its chemical and biological properties.

References

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (URL: [Link])

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. (URL: [Link])

  • 2-(2-Bromophenyl)-1H-benzimidazole | C13H9BrN2 | CID 97511 - PubChem. (URL: [Link])

  • Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - PMC. (URL: [Link])

  • Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). - ResearchGate. (URL: [Link])

  • Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives - Hep Journals. (URL: [Link])

  • 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation - Hilaris Publisher. (URL: [Link])

  • Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. (URL: [Link])

  • Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120 - ResearchGate. (URL: [Link])

  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google P
  • Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature - Arabian Journal of Chemistry. (URL: [Link])

  • Biological activities of benzimidazole derivatives: A review - ISCA. (URL: [Link])

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL: [Link])

  • Benzimidazole: A plethro of biological lo - JOCPR. (URL: [Link])

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: [Link])

Sources

Foundational

The Bromine Advantage: Strategic Substitution in Benzimidazole Pharmacophores

Executive Summary In the landscape of medicinal chemistry, the benzimidazole scaffold represents a "privileged structure," capable of binding to a diverse array of receptors and enzymes.[1] However, the optimization of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the benzimidazole scaffold represents a "privileged structure," capable of binding to a diverse array of receptors and enzymes.[1] However, the optimization of this scaffold often relies on the strategic introduction of halogen atoms. While fluorine is frequently employed for metabolic blocking and chlorine for lipophilic bulk, bromine offers a unique pharmacological advantage: the capacity for strong, directionally specific Halogen Bonding (XB) .

This guide provides an in-depth technical analysis of bromine substitution in benzimidazole pharmacophores. It explores the quantum mechanical basis of the


-hole, details the structure-activity relationship (SAR) in kinase inhibitors (specifically CK2), and provides validated synthetic protocols for accessing these brominated motifs.

Physicochemical Impact of Bromine Substitution[2]

The introduction of a bromine atom into the benzimidazole core is not merely a steric or lipophilic modification; it fundamentally alters the electronic landscape of the molecule.

The Sigma-Hole ( -hole) Effect

Unlike lighter halogens (F) which act primarily as Lewis bases due to high electronegativity, bromine exhibits a region of positive electrostatic potential (ESP) on the extension of the C-Br bond axis. This region, known as the


-hole , allows bromine to act as a Lewis acid, accepting electron density from backbone carbonyls or specific residues (e.g., Glu, Asp) in the binding pocket.
  • Anisotropy: The electron density around the Br atom is anisotropic. The equatorial belt is electron-rich (nucleophilic), while the polar cap is electron-deficient (electrophilic).

  • Directionality: This interaction is highly directional, typically requiring a C-Br···O angle close to 180°, imposing strict geometric constraints that enhance selectivity.

Lipophilicity and Membrane Permeability

Bromine significantly increases the partition coefficient (logP) of the benzimidazole scaffold.

  • 
    logP (H 
    
    
    
    Br):
    Approximately +0.86 to +1.1 units.
  • Effect: Enhanced passive diffusion across lipid bilayers. However, excessive bromination (e.g., tetrabromo- derivatives) can lead to solubility issues, necessitating the introduction of solubilizing groups like dimethylamino moieties (as seen in DMAT).

Molecular Recognition: Case Study in CK2 Inhibition[3][4]

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in neoplasia.[2] The development of ATP-competitive inhibitors for CK2 illustrates the critical role of bromine.

From TBBt to TBBz: The Benzimidazole Shift

The classic inhibitor TBBt (4,5,6,7-tetrabromobenzotriazole) utilizes bromine atoms to fill the hydrophobic pocket. However, its benzimidazole analog, TBBz (or TBBi) (4,5,6,7-tetrabromobenzimidazole), and its derivative DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole), exhibit superior selectivity and potency.

  • Binding Mode: The bromine atoms at positions 5, 6, and 7 interact with the hydrophobic lining of the ATP binding cleft (Val53, Val66, Ile174).

  • Halogen Bond: A critical XB is often observed between the Br at C6/C7 and the backbone carbonyl of the hinge region (e.g., Val116 in human CK2

    
    ).
    
Comparative Potency Data

The following table summarizes the inhibitory constants (


) demonstrating the "Bromine Advantage" over chlorine and hydrogen analogs.
CompoundScaffoldSubstituents (4,5,6,7)

(CK2) [nM]
Mechanism
DRB Benzimidazole5,6-dichloro~6,000Hydrophobic/Weak XB
TBBt Benzotriazole4,5,6,7-tetrabromo400Hydrophobic + XB
TBBz (TBBi) Benzimidazole4,5,6,7-tetrabromo100 Optimized XB + H-bond donor
DMAT Benzimidazole4,5,6,7-tetrabromo-2-NMe

40 XB + Solubilizing Group
Interaction Pathway Diagram

The following diagram illustrates the "Tug of War" between hydrogen bonding and halogen bonding in the kinase pocket.

CK2_Interaction cluster_logic Binding Logic Ligand Brominated Benzimidazole (TBBz/DMAT) Hinge Hinge Region (Val116 Backbone C=O) Ligand->Hinge Halogen Bond (XB) (C-Br···O=C) Hydrophobic Hydrophobic Pocket (Val53, Ile174) Ligand->Hydrophobic Van der Waals / Steric fit Water Conserved Water Ligand->Water H-Bond (N-H···O) XB_Strength XB Strength: Br > Cl >> F

Caption: Interaction map showing the dual role of bromine in CK2 inhibition: directional halogen bonding with the hinge region and steric complementarity with the hydrophobic pocket.

Synthetic Methodologies

Synthesizing poly-brominated benzimidazoles requires precise control to avoid over-bromination or regioisomeric mixtures.

Strategy A: Condensation (De Novo Synthesis)

The most reliable method for generating defined substitution patterns (e.g., 5,6-dibromo) is the condensation of pre-brominated phenylenediamines with carboxylic acid derivatives.

  • Precursor: 4,5-dibromo-o-phenylenediamine.

  • Reagent: Aldehyde (with

    
     oxidant) or Carboxylic Acid (in PPA).
    
  • Advantage: Unambiguous regiochemistry.

Strategy B: Direct Electrophilic Bromination

Direct bromination of the benzimidazole core is possible but requires careful modulation of conditions to favor C-bromination over N-bromination.

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (Protic solvent suppresses N-bromination by protonating the N3, directing

    
     to the carbocycle).
    
  • Selectivity: Typically favors positions 5 and 6 (para to the NH group in the tautomeric forms).

Synthetic Workflow Diagram

Synthesis_Workflow Start Benzimidazole Core Reagent_NBS Reagent: NBS (4 eq.) Solvent: 50% H2SO4 or AcOH Start->Reagent_NBS Direct Halogenation Intermediate Electrophilic Attack (Sigma Complex) Reagent_NBS->Intermediate Product 4,5,6,7-Tetrabromobenzimidazole (TBBz) Intermediate->Product -HBr Alt_Start 4,5-Dibromo-o-phenylenediamine Alt_Reagent Reagent: Urea / Heat or Formic Acid Alt_Start->Alt_Reagent Condensation Alt_Product 5,6-Dibromobenzimidazole Alt_Reagent->Alt_Product Cyclization

Caption: Dual synthetic pathways: Direct exhaustive bromination (Green path) vs. Regioselective condensation (Blue path).

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrabromobenzimidazole (TBBz)

Objective: Exhaustive bromination of the benzimidazole scaffold.

  • Preparation: Dissolve benzimidazole (1.18 g, 10 mmol) in 50% sulfuric acid (50 mL).

  • Bromination: Heat the solution to 80°C. Add bromine (

    
    ) (2.2 mL, 42 mmol) dropwise over 30 minutes. Note: Use a sealed system with a scrubber for HBr fumes.
    
  • Reaction: Stir at 80-90°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. Pour onto crushed ice (200 g).

  • Neutralization: Adjust pH to ~8 using concentrated ammonium hydroxide (

    
    ). The product will precipitate as a white/off-white solid.
    
  • Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol/water.

  • Validation:

    • Yield: ~75-85%.

    • Melting Point: >300°C.

    • MS (ESI): m/z clusters showing characteristic isotopic pattern for

      
      .
      
Protocol 2: CK2 Kinase Inhibition Assay

Objective: Validate the potency of the brominated ligand.[2]

  • Reagents: Recombinant human CK2

    
    , peptide substrate (RRRDDDSDDD), [
    
    
    
    -
    
    
    P]ATP.
  • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM

    
    , 100 mM NaCl.
    
  • Incubation: Mix CK2 (10 ng) with varying concentrations of TBBz (0.01 - 10

    
    M) in buffer. Incubate for 10 min at 30°C.
    
  • Initiation: Add ATP mix (100

    
    M cold ATP + 0.5 
    
    
    
    Ci
    
    
    P-ATP) and peptide substrate (100
    
    
    M).
  • Reaction: Incubate for 10 min at 30°C.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper. Wash 3x with 75 mM phosphoric acid.
    
  • Quantification: Scintillation counting. Calculate

    
     using non-linear regression.
    

References

  • Pagano, M. A., et al. (2004).[2] "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. Link

  • Shugar, D. (1995). "Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases." Acta Biochimica Polonica.
  • Wilcken, R., et al. (2013). "Halogen bonding in protein–ligand complexes: design, structure and thermodynamics." Journal of Medicinal Chemistry. Link

  • Janeczko, M., et al. (2016).[3] "Synthesis and investigation of novel benzimidazole derivatives as antifungal agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Battistutta, R. (2009).

Sources

Exploratory

The Alchemist's Keystone: A Technical Guide to 2-(2-bromophenyl)-5-methyl-1H-benzimidazole as a Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug discovery.[1][2][3] These molecular frameworks are not merely iner...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug discovery.[1][2][3] These molecular frameworks are not merely inert skeletons; they are pre-validated structures capable of interacting with multiple biological targets through strategic modification. This guide delves into the technical merits of a particularly promising, yet underexplored, scaffold: 2-(2-bromophenyl)-5-methyl-1H-benzimidazole . We will dissect its synthesis, explore the chemical rationale behind its "privileged" status, and provide actionable protocols for its application in generating diverse compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of novel therapeutics.

The Benzimidazole Core: A Foundation of Biological Pre-validation

The benzimidazole ring system, a fusion of benzene and imidazole, is a recurring motif in a multitude of FDA-approved drugs and biologically active molecules.[2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, including enzymes and receptors, through mechanisms like hydrogen bonding and π–π stacking.[4] This inherent bio-compatibility has cemented its status as a privileged scaffold, with derivatives exhibiting a vast spectrum of pharmacological activities, including:

  • Anticancer: Through mechanisms like tubulin polymerization inhibition and kinase modulation.[4][5][6][7]

  • Antimicrobial: Exhibiting potent activity against various bacterial and fungal strains.[8][9]

  • Antiviral: Including activity against HIV and other viruses.

  • Anti-inflammatory & Analgesic: Modulating pathways involved in inflammation and pain.[10]

  • Proton-Pump Inhibition: As seen in blockbuster drugs like omeprazole.[2][3]

The 5-methyl substitution on the benzimidazole core, as present in our target scaffold, is not a trivial addition. It enhances lipophilicity, which can improve cell membrane permeability, and provides a steric and electronic handle that can fine-tune binding interactions with target proteins, potentially increasing potency and selectivity.[11]

The 2-(2-Bromophenyl) Substituent: The Gateway to Chemical Diversity

While the 5-methyl-benzimidazole core provides the biological relevance, it is the 2-(2-bromophenyl) group that elevates this scaffold to a truly privileged status for library development. The ortho-disposed bromine atom is a masterstroke of chemical design, serving two primary functions:

  • Steric Influence: The bulky bromine atom ortho to the point of attachment forces a non-planar conformation between the phenyl and benzimidazole rings. This three-dimensional architecture can be crucial for fitting into specific protein binding pockets and can prevent the metabolic degradation that often plagues flat, aromatic systems.

  • A Handle for Cross-Coupling: Most importantly, the aryl bromide is a highly versatile functional group for modern transition-metal-catalyzed cross-coupling reactions. It is an ideal substrate for reactions like the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds with exceptional reliability and functional group tolerance.[12][13][14]

This "handle" allows a medicinal chemist to start with a single, common core—our title compound—and rapidly generate a vast library of diverse analogs by simply varying the boronic acid coupling partner. This strategic approach is the essence of leveraging a privileged scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Scaffold Diversification cluster_2 Library Generation cluster_3 Screening & Optimization Core 2-(2-bromophenyl)- 5-methyl-1H-benzimidazole Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Pd Catalyst, Base Library Diverse Library of 2-(2-Arylphenyl)-5-methyl- 1H-benzimidazoles Coupling->Library BoronicAcids Aryl/Heteroaryl Boronic Acids (R-B(OH)2) BoronicAcids->Coupling Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Studies & Lead Optimization Screening->SAR

Caption: Drug discovery workflow using the privileged scaffold.

Synthesis of the Core Scaffold

The most direct and reliable method for synthesizing 2-arylbenzimidazoles is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions at elevated temperatures.

Experimental Protocol: Synthesis of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole

Rationale: This protocol utilizes the well-established Phillips condensation. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, driving the reaction to completion. The choice of 4-methyl-1,2-phenylenediamine and 2-bromobenzoic acid directly yields the target scaffold.

Materials:

  • 4-methyl-1,2-phenylenediamine (1.0 eq)

  • 2-bromobenzoic acid (1.05 eq)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Combine 4-methyl-1,2-phenylenediamine (e.g., 1.22 g, 10 mmol) and 2-bromobenzoic acid (e.g., 2.11 g, 10.5 mmol) in a round-bottom flask.

  • Add a sufficient amount of polyphosphoric acid (e.g., 20 g) to ensure the mixture can be stirred effectively.

  • Heat the reaction mixture to 160-180 °C with stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 80-90 °C.

  • Carefully and slowly, pour the warm reaction mixture into a beaker containing ice water (approx. 200 mL) with vigorous stirring.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. The crude product will precipitate out.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in Drug Discovery: A Suzuki-Miyaura Coupling Approach

The true power of this scaffold is unlocked through its diversification. The Suzuki-Miyaura cross-coupling reaction provides a robust platform for this.[12][13][14]

G cluster_0 Catalytic Cycle A Aryl Bromide (Our Scaffold) OA Oxidative Addition A->OA Pd0 Pd(0) Catalyst Pd0->OA Base Base (e.g., K2CO3) TM Transmetalation Base->TM Boronic Organoboron (R-B(OH)2) Boronic->TM OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-R RE->Pd0 Re-generates Catalyst Product Coupled Product (Ar-R) RE->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Proposed Library Synthesis

By coupling the core scaffold with a variety of commercially available aryl and heteroaryl boronic acids, a library targeting different protein families can be generated.

Coupling Partner (R-B(OH)₂)Resulting C2-Substituent (R)Potential Therapeutic Target Class
4-Aminophenylboronic acid4'-Amino-[1,1'-biphenyl]-2-ylKinase Inhibitors
Pyridine-3-boronic acid2-(3-pyridinyl)phenylGPCR Ligands, CNS agents
4-Methoxyphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-2-ylAnti-inflammatory agents
Thiophene-2-boronic acid2-(2-thienyl)phenylAntimicrobial agents
3,5-Difluorophenylboronic acid3',5'-Difluoro-[1,1'-biphenyl]-2-ylMetabolic Disease Targets
Experimental Protocol: Representative Suzuki-Miyaura Coupling

Rationale: This protocol details the palladium-catalyzed coupling of the core scaffold with a representative boronic acid. Pd(PPh₃)₄ is a common and effective catalyst for this transformation, and a base like potassium carbonate is required to activate the boronic acid for transmetalation.[12][14]

Materials:

  • 2-(2-bromophenyl)-5-methyl-1H-benzimidazole (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a Schlenk flask, add 2-(2-bromophenyl)-5-methyl-1H-benzimidazole (e.g., 287 mg, 1.0 mmol), the chosen arylboronic acid (e.g., 182 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Biological Evaluation: A Kinase Inhibition Assay

Given the prevalence of benzimidazoles as kinase inhibitors, a primary screen of the newly synthesized library against a panel of kinases would be a logical first step.

Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

Rationale: This protocol provides a framework for assessing the inhibitory potential of the synthesized compounds. The assay measures the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Synthesized benzimidazole derivatives (test compounds)

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted test compounds, staurosporine control, or DMSO vehicle control.

  • Add the kinase enzyme and peptide substrate solution in kinase buffer to all wells.

  • Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding ATP solution to all wells.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add kinase detection reagent).

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and staurosporine (100% inhibition) controls.

  • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

Conclusion: A Scaffold of Untapped Potential

The 2-(2-bromophenyl)-5-methyl-1H-benzimidazole core represents more than just another heterocyclic molecule; it is a strategically designed platform for accelerated drug discovery. It combines the biologically-validated framework of a 5-methyl-benzimidazole with a synthetically versatile handle—the 2-bromophenyl group—that opens the door to rapid and extensive chemical diversification. By employing robust synthetic methodologies like the Phillips condensation and the Suzuki-Miyaura coupling, researchers can efficiently generate large, diverse libraries of novel compounds. This guide provides the foundational knowledge and actionable protocols to empower medicinal chemists to harness the full potential of this privileged scaffold in the quest for the next generation of therapeutics.

References

  • Al-Adhami, M. A. J., & Al-Masoudi, N. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1434-1443. Available from: [Link]

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956. Available from: [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Medicinal Chemistry Research, 18(7), 574-587. Available from: [Link]

  • Laydevant, C., et al. (2004). NR2B-Selective N-Methyl-d-aspartate Antagonists: Synthesis and Evaluation of 5-Substituted Benzimidazoles. Journal of Medicinal Chemistry, 47(6), 1434–1444. Available from: [Link]

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. Available from: [Link]

  • Kavitha, M., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Journal of Pharmaceutical Research International, 35(22), 50-60. Available from: [Link]

  • Amer, H. H., El-Kousy, S. M., Salama, W. M., & Sheleby, A. H. H. (2016). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Organic Chemistry: Current Research, 5(1), 157. Available from: [Link]

  • El-Naem, S. I., El-Nzhawy, A. O., El-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17. Available from: [Link]

  • Mohan, S., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1-12. Available from: [Link]

  • Chaturvedi, A., et al. (2018). A novel synthesis of 2-arylbenzimidazoles in molecular sieves-MeOH system and their antitubercular activity. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2423. Available from: [Link]

  • Van der Eycken, J., et al. (2018). Synthesis of N-(2-bromophenyl)-1H-benzimidazol-2-amines via nucleophilic aromatic substitution of 2-chlorobenzimidazole. European Journal of Organic Chemistry, 2018(44), 6092-6101. Available from: [Link]

  • Khalifa, M. M., et al. (2018). Synthesis, Antibacterial, and Anti HepG2 Cell Line Human Hepatocyte Carcinoma Activity of Some New Potentially Benzimidazole-5-(Aryldiazenyl)Thiazole Derivatives. Molecules, 23(12), 3259. Available from: [Link]

  • Anonymous. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Anonymous. (2020). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Al-Mustansiriyah Journal of Science, 31(4), 53-61. Available from: [Link]

  • Anonymous. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available from: [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2010). Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(6), 2245–2249. Available from: [Link]

  • Anonymous. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. Available from: [Link]

  • Patel, D. R., & Patel, K. C. (2019). Synthesis, Characterization and Biological Evaluation of Novel N- alkylated 2-(4-bromophenyl)-1H-benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(4), 1845-1851. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromophenyl)-1H-benzimidazole. PubChem Compound Database. Available from: [Link]

  • Anonymous. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate. Available from: [Link]

  • Anonymous. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor. Available from: [Link]

  • Anonymous. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmaceutical Research. Available from: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Anonymous. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

  • Anonymous. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl)-1H- benzimidazole compounds. TSI Journals. Available from: [Link]

  • Anonymous. (2018). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available from: [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 10(7), 1433–1436. Available from: [Link]

  • Anonymous. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Heliyon. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

microwave-assisted synthesis of 2-aryl-5-methylbenzimidazoles

Application Notes & Protocols Topic: Microwave-Assisted Synthesis of 2-Aryl-5-Methylbenzimidazoles Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to the Rapi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of 2-Aryl-5-Methylbenzimidazoles

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Rapid Synthesis of 2-Aryl-5-Methylbenzimidazoles via Microwave Irradiation

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to naturally occurring nucleotides.[1][2] This privileged heterocycle exhibits a wide array of pharmacological activities, including antiulcer, antiviral, and antitumor properties.[3][4] The synthesis of 2-aryl-5-methylbenzimidazoles, a key subclass, has traditionally been approached through methods that often require harsh conditions and long reaction times.[3][5] This guide provides an in-depth exploration of a modern, efficient, and environmentally conscious approach: microwave-assisted synthesis.[6]

Microwave chemistry leverages the ability of polar molecules to generate heat rapidly and uniformly when subjected to a high-frequency electric field, a stark contrast to the slow, inefficient heat transfer of conventional oil baths.[1] This technology dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously increasing product yields and purity.[7][8][9]

This document will detail the underlying mechanism, provide robust and validated protocols, and offer insights into the critical parameters that govern the successful synthesis of 2-aryl-5-methylbenzimidazoles.

I. The Chemical Logic: Mechanism of Action

The synthesis of 2-aryl-5-methylbenzimidazoles via the condensation of 4-methyl-o-phenylenediamine and an aromatic aldehyde is a well-established transformation. The reaction proceeds through a cascade of steps, each accelerated by the application of microwave energy.

  • Schiff Base Formation: The initial step involves the nucleophilic attack of one of the amino groups of 4-methyl-o-phenylenediamine on the electrophilic carbonyl carbon of the aromatic aldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine).

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered heterocyclic ring, a dihydrobenzimidazole intermediate.

  • Aromatization: The final step is the oxidative aromatization of the dihydrobenzimidazole intermediate to yield the stable 2-aryl-5-methylbenzimidazole. This step often occurs via air oxidation, especially at the elevated temperatures achieved during microwave heating.

The use of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, can further enhance the reaction rate by protonating the aldehyde's carbonyl group, thereby increasing its electrophilicity.[10][11][12]

Reaction_Mechanism Reactants 4-Methyl-o-phenylenediamine + Aromatic Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H₂O) Dihydrobenzimidazole Dihydrobenzimidazole Intermediate SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Product 2-Aryl-5-methylbenzimidazole Dihydrobenzimidazole->Product Oxidation (-2H) Conditions Microwave Irradiation (Catalyst/Solvent) Conditions->Reactants Conditions->SchiffBase Conditions->Dihydrobenzimidazole Experimental_Workflow Start Start: Reagent Selection Preparation Vial Preparation: - 4-Methyl-o-phenylenediamine - Aromatic Aldehyde - Catalyst/Solvent Start->Preparation Irradiation Microwave Irradiation (Set Time, Temp, Power) Preparation->Irradiation Workup Reaction Work-up: - Cooling - Neutralization (if needed) - Precipitation Irradiation->Workup Isolation Product Isolation: - Vacuum Filtration - Washing Workup->Isolation Purification Purification: - Recrystallization Isolation->Purification Analysis Characterization: - Melting Point - FTIR, NMR, MS Purification->Analysis End End: Pure Product Analysis->End

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)benzimidazole

Introduction: The Significance of 2-Arylbenzimidazoles and the Power of the Suzuki-Miyaura Coupling The 2-arylbenzimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Arylbenzimidazoles and the Power of the Suzuki-Miyaura Coupling

The 2-arylbenzimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials. The synthesis of these compounds often relies on the formation of a key carbon-carbon bond between the benzimidazole core and an aryl substituent. Among the myriad of cross-coupling reactions developed, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, mild reaction conditions, and high functional group tolerance.[1][2] This reaction, which forges a C-C bond between an organoboron species and an organic halide, has become an indispensable tool in modern organic synthesis.[3]

This guide provides detailed protocols and expert insights for the successful Suzuki-Miyaura coupling of 2-(2-bromophenyl)benzimidazole with a variety of arylboronic acids. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of diverse 2-arylbenzimidazole libraries.

The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(2-bromophenyl)benzimidazole, forming a square-planar Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[2][6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated as the desired 2,2'-diarylbenzimidazole product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products ArBr 2-(2-Bromophenyl)benzimidazole (Ar-Br) OxAdd OxAdd ArBr->OxAdd ArB Arylboronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation ArB->Transmetalation Product 2-(2'-Arylphenyl)benzimidazole (Ar-Ar') RedElim RedElim RedElim->Product

Experimental Protocols: A Guide to the Synthesis of 2-(2'-Arylphenyl)benzimidazoles

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-(2-bromophenyl)benzimidazole. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Conditions for the Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • 2-(2-bromophenyl)benzimidazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane

  • Water (deionized and degassed)

Procedure:

  • To a dry Schlenk flask, add 2-(2-bromophenyl)benzimidazole (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Combine Reactants & Base (2-(2-bromophenyl)benzimidazole, Arylboronic acid, K3PO4) start->reagents catalyst 2. Add Catalyst System (Pd(OAc)2, SPhos) reagents->catalyst inert 3. Purge with Inert Gas (Argon or Nitrogen) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent reaction 5. Heat and Stir (80-100 °C) solvent->reaction monitor 6. Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup 7. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Product purify->product

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[1][8]

Materials:

  • 2-(2-bromophenyl)benzimidazole

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine 2-(2-bromophenyl)benzimidazole (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Add DMF to achieve a concentration of approximately 0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Data Presentation: Expected Outcomes and Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the outcome of the reaction. The following table summarizes typical conditions and expected yields for the coupling of 2-(2-bromophenyl)benzimidazole with various arylboronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF120 (µW)0.5>95
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901680-90
43,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001485-95
52-Thienylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O851275-85

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[9]- Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[4]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve the degassing procedure.[9]- Start with a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during the in-situ reduction of Pd(II).[9]
Protodeborylation of Boronic Acid - Presence of excess water- Prolonged reaction times at high temperatures- Use a minimal amount of water or consider anhydrous conditions with a base like KF.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Palladium Black - Ligand degradation- Insufficient ligand-to-metal ratio- Ensure the phosphine ligand is not oxidized; store and handle under inert atmosphere.- Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 2-(2'-arylphenyl)benzimidazoles. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a wide array of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this powerful cross-coupling reaction in both academic and industrial settings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Hong, W., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Karuvalam, R. P., et al. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ACS Publications. A novel palladium-catalyzed synthesis of 2-arylbenzimidazoles. The Journal of Organic Chemistry. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. (2015, July 1). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • PubMed. (2014, September 19). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • MDPI. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • PMC. (2016, May 27). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]

  • MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

Sources

Method

Application Note: Functionalization of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole via Cross-Coupling

Executive Summary This technical guide details the strategic functionalization of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole (Compound 1) . This scaffold presents a unique intersection of chemical challenges: annular ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic functionalization of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole (Compound 1) . This scaffold presents a unique intersection of chemical challenges: annular tautomerism, steric hindrance proximal to the reaction center (the "ortho-effect"), and a Lewis-basic/acidic heterocycle core that can interfere with palladium catalysis.

This note provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, emphasizing the necessity of ligand selection (Buchwald biaryl phosphines) to overcome steric barriers. It also addresses the critical regiochemical implications of the 5-methyl substituent during pre-coupling protection steps.

Strategic Analysis & Chemical Challenges

Before initiating experimentation, researchers must account for three specific molecular behaviors of Compound 1.

The Tautomerism Trap

The 5-methyl-1H-benzimidazole moiety exists in solution as a rapid equilibrium between the 5-methyl and 6-methyl tautomers.

  • Implication: Any functionalization of the nitrogen (alkylation, protection) will "lock" these tautomers into distinct regioisomers (

    
    -alkyl-5-methyl and 
    
    
    
    -alkyl-6-methyl).
  • Guidance: These isomers usually have distinct chromatographic properties. It is strongly recommended to separate these isomers after protection but before cross-coupling to simplify downstream purification and characterization.

The "Ortho-Effect" in Cross-Coupling

The bromine atom is located at the ortho position of the phenyl ring, sterically crowded by the bulky benzimidazole unit.

  • Implication: Standard ligands (e.g., PPh3, dppf) often fail to promote oxidative addition or reductive elimination efficiently due to this steric wall.

  • Guidance: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ) which form highly active monoligated Pd(0) species capable of negotiating this steric hindrance.

Catalyst Poisoning (The Free N-H)

The acidic N-H (pKa ~12) can deprotonate under basic coupling conditions, forming an imidazolyl anion that may coordinate tightly to Palladium, poisoning the catalyst.

  • Guidance: While "direct" coupling is possible under specific microwave conditions, masking the N-H (via SEM, Boc, or Methylation) is the most robust method for scalable synthesis.

Visualizing the Workflow

The following decision tree outlines the synthetic strategy based on the desired final application.

G Start Start: 2-(2-bromophenyl)-5-methyl-1H-benzimidazole Tautomer Tautomeric Equilibrium (5-Me vs 6-Me) Start->Tautomer Protect Step 1: N-Protection/Alkylation (SEM-Cl, Me-I, or Boc2O) Tautomer->Protect Lock Isomers Separate Purification Step: Separate 1,5-Me and 1,6-Me Regioisomers Protect->Separate Critical Step Coupling Pd-Catalyzed Cross-Coupling Separate->Coupling Suzuki Suzuki-Miyaura (Biaryl Formation) Ligand: SPhos Coupling->Suzuki Buchwald Buchwald-Hartwig (Amination) Ligand: XPhos Coupling->Buchwald Deprotect Optional: Deprotection (TFA or TBAF) Suzuki->Deprotect Buchwald->Deprotect

Figure 1: Strategic workflow for handling regioisomerism and steric challenges during functionalization.

Pre-Coupling Protocol: N-Protection (Recommended)

Objective: To mask the acidic proton and separate regioisomers. We use the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group for its stability under basic coupling conditions and facile removal.

Reagents:

  • Compound 1 (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • THF (Anhydrous)

Procedure:

  • Cool a solution of Compound 1 in anhydrous THF (0.1 M) to 0°C under Argon.

  • Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C.
    
  • Add SEM-Cl dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench/Workup: Quench with sat.

    
    , extract with EtOAc.
    
  • Purification (CRITICAL): Flash chromatography (Hexane/EtOAc gradient).

    • Note: You will likely elute two spots. The 1,6-dimethyl isomer typically elutes slightly faster than the 1,5-dimethyl isomer (verify via NOESY NMR). Isolate the desired isomer before proceeding.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Mechanistic Insight: The ortho-bromo substituent creates a "cone angle" challenge. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1] The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd(0) intermediate while the cyclohexyl groups force the formation of the active monoligated species


.

Reagent Table:

ComponentEquivalentRoleRecommended Reagent
Substrate 1.0ElectrophileN-SEM-Compound 1
Boronic Acid 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.05 (5 mol%)Metal Source

Ligand 0.10 (10 mol%)Chiral/Steric ControlSPhos
Base 3.0Activator

(Tribasic Potassium Phosphate)
Solvent N/AMediumToluene/Water (10:1) or Dioxane/Water

Step-by-Step Protocol:

  • Charge: In a microwave vial or Schlenk tube, add the protected Benzimidazole substrate (1.0 equiv), Boronic acid (1.5 equiv),

    
     (5 mol%), SPhos (10 mol%), and 
    
    
    
    (3.0 equiv).
  • Inert: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Solvate: Add degassed Toluene/Water (10:1 ratio, 0.1 M concentration) via syringe.

  • React: Heat to 100°C for 12-18 hours (oil bath) or 120°C for 1 hour (Microwave).

  • Monitor: Check LC-MS for consumption of bromide.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry (

    
    ) and concentrate.
    

Protocol B: Buchwald-Hartwig Amination[2][3]

Mechanistic Insight: C-N bond formation at a sterically hindered ortho position is difficult due to reductive elimination barriers. XPhos or BrettPhos are required here. We prefer


  as the Pd source to avoid acetate anions which can sometimes inhibit amination.

Reagent Table:

ComponentEquivalentRoleRecommended Reagent
Substrate 1.0ElectrophileN-SEM-Compound 1
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02 (2 mol%)Metal Source

Ligand 0.08 (8 mol%)Steric ControlXPhos
Base 1.4Deprotonator

(Sodium tert-butoxide)
Solvent N/AMediumToluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Pre-complexation (Optional but recommended): Stir

    
     and XPhos in the solvent for 10 mins under Argon to form the active catalyst species (solution turns from purple to orange/brown).
    
  • Charge: Add the protected Benzimidazole substrate (1.0 equiv), Amine (1.2 equiv), and

    
     (1.4 equiv) to the reaction vessel.
    
    • Note: If the amine is a liquid, add it after the solvent.

  • Solvate: Add the pre-formed catalyst solution (or solvent if not pre-complexing). Concentration: 0.15 M.

  • React: Heat to 110°C for 16 hours.

    • Caution:

      
       is moisture sensitive. Ensure rigorous anhydrous conditions.
      
  • Workup: Dilute with EtOAc, wash with water (to remove salts), dry, and concentrate.

Troubleshooting & Optimization (Self-Validating Systems)

If conversion is low (<50%), apply this diagnostic logic:

ObservationDiagnosisCorrective Action
Starting Material Remains Oxidative Addition FailureSwitch to Pd-PEPPSI-IPr precatalyst (NHC ligand) for higher activity. Increase temp to 130°C.
Debromination (Protodehalogenation)

-Hydride Elimination / Reduction
Solvent is "wet" or acting as H-source. Switch from alcohols to Toluene. Ensure Argon purge is perfect.
Homocoupling of Boronic Acid OxidationOxygen leak in the system. Degas solvents more thoroughly (freeze-pump-thaw).
Regioisomer Mixture in Product Tautomer ScramblingConfirm N-protecting group is stable. Acetyl/Boc groups can migrate; SEM/Benzyl are stable.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Hopkins, C. R., et al. (2011). Synthesis of 2-Arylbenzimidazoles via Pd-Catalyzed Cross-Coupling. Beilstein Journal of Organic Chemistry. (General reference for benzimidazole coupling conditions). Link

  • Lari, A., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc. Link

  • Valero, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. (Analogous tautomerism/regioselectivity mechanism). Link

Sources

Application

Application Note: Strategic Utilization of 2-(2-Bromophenyl)-5-methyl-1H-benzimidazole as a Divergent Fluorescent Scaffold

Abstract This guide details the synthesis, functionalization, and application of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole (Br-MBZ) . Unlike final-stage fluorophores, Br-MBZ acts as a "dark" or "dim" precursor due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, functionalization, and application of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole (Br-MBZ) . Unlike final-stage fluorophores, Br-MBZ acts as a "dark" or "dim" precursor due to the heavy-atom effect of bromine. Its value lies in its role as a divergent scaffold: the ortho-bromo handle allows for rapid palladium-catalyzed cross-coupling to install sensing moieties, extending conjugation and restoring high-quantum-yield fluorescence. This note provides validated protocols for synthesizing the precursor, transforming it into a "Push-Pull" Internal Charge Transfer (ICT) probe, and deploying it for cellular imaging.

Introduction & Mechanistic Rationale

The "Dark" Precursor Concept

Researchers often mistake Br-MBZ for a finished probe. However, the presence of the bromine atom at the ortho-position of the phenyl ring facilitates Intersystem Crossing (ISC) to the triplet state via strong spin-orbit coupling (the Heavy Atom Effect). This competes with radiative fluorescence, rendering the precursor weakly fluorescent.

The Strategy:

  • Synthesize Br-MBZ: A stable, storable intermediate.

  • Functionalize: Replace the Bromine (Br) via Suzuki-Miyaura coupling.[1]

  • Restore Fluorescence: Removal of the heavy atom and extension of the

    
    -system (e.g., with an electron-donating group) creates a "Push-Pull" system, dramatically increasing the Quantum Yield (
    
    
    
    ).
Mechanism of Action

The final probe typically operates via Excited-State Intramolecular Proton Transfer (ESIPT) or Internal Charge Transfer (ICT) , depending on the substituent added.

  • Benzimidazole Core: Electron acceptor (A).

  • Substituent (via Coupling): Electron donor (D).

  • Result: A D-

    
    -A architecture sensitive to polarity (solvatochromism) or specific analytes (e.g., metal ions).
    

Visual Workflow

G Start Start: Raw Materials Synth Protocol A: Condensation & Cyclization Start->Synth 4-methyl-OPD + 2-Br-Benzaldehyde Precursor Precursor: Br-MBZ (Weak Fluorescence) Synth->Precursor Oxidative Cyclization Coupling Protocol B: Suzuki Coupling (Pd-Catalyzed) Precursor->Coupling Ar-B(OH)2 Pd(PPh3)4 Probe Final Probe: ICT Fluorophore (High Quantum Yield) Coupling->Probe Purification App Protocol C: Bio-Imaging Probe->App Incubation

Figure 1: The divergent synthesis workflow. The critical step is the transformation of the "dim" Br-MBZ precursor into the "bright" ICT probe via Protocol B.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Br-MBZ)

Objective: Create the scaffold 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.

Reagents:

  • 4-Methyl-1,2-phenylenediamine (1.0 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • Sodium metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (1.2 eq)
  • Ethanol (EtOH) / Water[2]

Step-by-Step:

  • Dissolution: Dissolve 2-bromobenzaldehyde (10 mmol, 1.85 g) in 30 mL Ethanol.

  • Activation: Dissolve Na

    
    S
    
    
    
    O
    
    
    (12 mmol, 2.28 g) in 5 mL water and add to the aldehyde solution. Stir for 15 min (formation of bisulfite adduct).
  • Condensation: Add 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour the mixture into 100 mL ice water.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold hexane (1x) to remove unreacted aldehyde.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.[3]

    • QC Check:

      
      H NMR should show loss of the aldehyde proton (
      
      
      
      ~10 ppm).
Protocol B: Functionalization (Suzuki Coupling)

Objective: Synthesize a "Turn-On" probe (e.g., 2-(4'-dimethylamino-biphenyl-2-yl)-5-methyl-benzimidazole) to restore fluorescence.

Reagents:

  • Precursor (Br-MBZ) (1.0 eq)

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 eq)
  • 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen/Argon.

  • Loading: Add Br-MBZ (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (0.05 mmol).
  • Solvent: Add 10 mL degassed 1,4-Dioxane and 1.5 mL 2M K

    
    CO
    
    
    
    .
  • Reaction: Reflux at 100°C for 12 hours under inert atmosphere.

    • Note: The solution often turns dark black/brown (Pd black formation) if oxygen enters; ensure strict sealing.

  • Extraction: Cool, dilute with EtOAc (50 mL), wash with brine and water. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Result: Bright fluorescent solid (often yellow/green).

Protocol C: Biological Application (Live Cell Imaging)

Objective: Use the functionalized probe for cellular staining.

Step-by-Step:

  • Stock Solution: Dissolve 1 mg of the functionalized probe in 1 mL DMSO (Concentration ~3 mM). Store at -20°C.

  • Working Solution: Dilute stock into PBS or culture medium to 10

    
    M (0.3% DMSO final).
    
  • Incubation:

    • Seed HeLa or MCF-7 cells on glass-bottom dishes.

    • Add Working Solution. Incubate for 20–30 min at 37°C.

  • Washing: Wash cells 3x with PBS to remove background.

  • Imaging:

    • Excitation: 365 nm (UV) or 405 nm (Violet).

    • Emission: Collect 450–550 nm (Blue/Green channel).

Data Presentation & QC

Expected Spectral Shifts

The table below illustrates the "Turn-On" effect upon converting the Precursor (Protocol A) to the Probe (Protocol B).

Compound

(nm)

(nm)
Stokes ShiftQuantum Yield (

)
Visual Color (UV)
Precursor (Br-MBZ) 305370 (weak)65 nm< 0.05Dim Blue
Functionalized Probe 360–380480–520~120 nm> 0.60Bright Green
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation of intermediate aminal.Ensure adequate aeration or increase Na

S

O

amount. Reflux longer.
No Fluorescence (Protocol B) Failed coupling (Precursor intact).Check Pd catalyst activity (should be yellow, not black). Ensure Oxygen-free conditions.
Cell Toxicity High probe concentration or DMSO %.Reduce concentration to < 5

M. Keep DMSO < 0.5%.
Precipitation in Media Poor solubility of benzimidazole.Use Pluronic F-127 as a dispersing agent during stock dilution.

Mechanistic Diagram (Graphviz)

Mechanism cluster_0 Heavy Atom Effect (Precursor) cluster_1 ICT Mechanism (Probe) Br Bromine Atom (Spin-Orbit Coupling) ISC Intersystem Crossing (S1 -> T1) Br->ISC Quench Fluorescence Quenching (Non-Radiative Decay) ISC->Quench Donor Donor Group (e.g., -NMe2) ICT Intramolecular Charge Transfer (High Dipole Moment) Donor->ICT Excitation Acceptor Benzimidazole Core (Acceptor) Acceptor->ICT Light Strong Fluorescence (Radiative Decay) ICT->Light

Figure 2: Photophysical mechanism comparison. The precursor suffers from quenching via the heavy bromine atom, while the functionalized probe utilizes Internal Charge Transfer (ICT) for strong emission.

References

  • Suzuki, A. (1979).[4] Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758. Link

  • Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 76, 494-505. Link

  • Kim, H. M., & Cho, B. R. (2007). Two-photon probes for intracellular free metal ions, acidic vesicles, and lipid rafts in live tissues. Accounts of Chemical Research, 42(7), 863-872. Link

  • Li, X., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.[5][6] ACS Applied Materials & Interfaces, 10(20), 17327-17334.[5] Link[6]

  • Karuvalam, R. P., et al. (2020).[7] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(vi), 431-445.[7] Link

Sources

Method

Crystallization Techniques for Halogenated Benzimidazole Compounds

An Application Guide and Protocols Introduction: The Critical Role of Crystalline Form Halogenated benzimidazoles represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols

Introduction: The Critical Role of Crystalline Form

Halogenated benzimidazoles represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous antiviral, antihistamine, and antitumor agents.[1] The biological efficacy, stability, and bioavailability of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state form. Achieving a specific, highly pure, and stable crystalline form is therefore not merely a purification step but a critical determinant of a drug's ultimate performance and viability.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical techniques for the crystallization of halogenated benzimidazole compounds. We will delve into the unique molecular characteristics imparted by halogen substituents and provide robust, step-by-step protocols to navigate the challenges of obtaining high-quality single crystals suitable for structural elucidation and bulk crystalline material with desirable physicochemical properties.

Molecular Considerations for Crystallization

The crystallization behavior of halogenated benzimidazoles is governed by a delicate interplay of intermolecular forces. Understanding these interactions is paramount to rationally designing a successful crystallization strategy.

The Benzimidazole Core: A Foundation for Order

The benzimidazole scaffold is a rigid, planar heterocyclic system. This inherent rigidity is advantageous for crystallization, as it reduces the conformational degrees of freedom that can frustrate crystal packing. The core structure offers two key interaction motifs:

  • Hydrogen Bonding: The N-H group is a potent hydrogen bond donor, while the imine nitrogen (-N=) is a hydrogen bond acceptor. This facilitates the formation of strong, directional hydrogen bonds, which are often primary drivers in crystal packing.

  • π-π Stacking: The aromatic nature of the fused rings allows for significant π-π stacking interactions, further stabilizing the crystal lattice.[1]

The Influence of Halogen Substituents

The introduction of halogens (F, Cl, Br, I) dramatically alters the electronic and steric landscape of the benzimidazole molecule, introducing specific, directional interactions that profoundly influence crystal packing.

  • Halogen Bonding: A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as a nitrogen atom.[2] In the context of these compounds, intermolecular Hal···N contacts can be a dominant force, organizing molecules into distinct chains or networks.[1][3] The strength of this interaction generally increases with the size of the halogen (I > Br > Cl > F).

  • Other Interactions: Halogens also participate in a variety of weaker, yet cumulatively significant, interactions such as C-H···Hal, Hal···π[1][4], and Hal···Hal contacts.[2] These forces guide the three-dimensional arrangement of the primary supramolecular chains.[2]

The position of the halogen on the aryl ring can also dictate the crystal packing. For example, meta-substituted isomers may favor Hal···N contacts, while para-substituted isomers might be assembled primarily by π-π interactions.[1][3]

Polymorphism and Solvatomorphism

A significant challenge in crystallizing these compounds is the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice.[5] These different forms can have distinct solubilities, stabilities, and melting points. Furthermore, solvent molecules can become incorporated into the crystal lattice, forming "solvatomorphs."[5][6] The formation of a specific polymorph or solvatomorph is often highly dependent on the choice of solvent and the crystallization conditions.[5][7]

Strategic Approach to Crystallization

A systematic approach, beginning with solvent selection, is crucial for success. The ideal solvent should dissolve the compound when hot but exhibit low solubility upon cooling.[8][9]

Crystallization Strategy Workflow

The following workflow provides a systematic path from an impure solid to well-characterized crystals.

Crystallization_Workflow start Start: Impure Halogenated Benzimidazole purity Assess Purity (TLC, NMR) start->purity screen Solvent Screening (Small Scale) purity->screen select Select Optimal Solvent / System screen->select protocol Choose Crystallization Protocol select->protocol sc Slow Cooling protocol->sc se Slow Evaporation protocol->se vd Vapor Diffusion protocol->vd as Anti-Solvent protocol->as crystals Crystals Formed sc->crystals Success no_crystals No Crystals / Oil sc->no_crystals Failure se->crystals Success se->no_crystals Failure vd->crystals Success vd->no_crystals Failure as->crystals Success as->no_crystals Failure harvest Harvest & Dry Crystals crystals->harvest troubleshoot Troubleshoot no_crystals->troubleshoot troubleshoot->screen Re-evaluate characterize Characterize (PXRD, DSC, etc.) harvest->characterize finish End: Pure Crystalline Material characterize->finish

Caption: A systematic workflow for crystallizing halogenated benzimidazoles.

Solvent Selection

Solvent choice is the most critical variable. A preliminary screening with a small amount of material (5-10 mg) in various solvents (0.1-0.2 mL) is highly recommended.[10]

Table 1: Common Solvents for Crystallization of Benzimidazole Derivatives

SolventClassPolarity (Index)Boiling Point (°C)Typical Use Case & Rationale
Methanol Alcohol5.165Good for moderately polar compounds; often used in solvent-antisolvent pairs with water.[11]
Ethanol Alcohol4.378A versatile and less volatile alternative to methanol, frequently successful for slow cooling.[12]
Isopropanol Alcohol3.982Lower polarity than ethanol; can be effective when more polar alcohols are too strong as solvents.[13]
Ethyl Acetate Ester4.477A medium polarity solvent, good for compounds with ester-like functionalities or as part of a pair.[13]
Acetone Ketone5.156A polar aprotic solvent; its volatility makes it suitable for slow evaporation or in pairs with hexane.[14]
Dichloromethane (DCM) Halogenated3.140Good for dissolving many organics, but high volatility can lead to rapid precipitation. Best for slow evaporation in a loosely covered vial.[1][13]
Toluene Aromatic2.4111A non-polar solvent with a high boiling point, useful for compounds that require high heat to dissolve.
n-Hexane / n-Heptane Aliphatic0.169 / 98Non-polar solvents, almost always used as an "anti-solvent" to induce crystallization from a more polar solution.[14]
Water Aqueous10.2100Used as an anti-solvent for compounds dissolved in water-miscible organic solvents like ethanol or acetone.[15]
Dimethylformamide (DMF) Amide6.4153A powerful, high-boiling point solvent. Use should be cautious as it can lead to gelatinous precipitates.
Dimethyl Sulfoxide (DMSO) Sulfoxide7.2189A very strong solvent, often used for poorly soluble compounds. Can form stable solvatomorphs.[5]

Core Crystallization Protocols

Safety Note: Always perform crystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Cooling Crystallization

This is the most common and often most successful method for compounds that are significantly more soluble in a hot solvent than in a cold one.[8]

Methodology:

  • Dissolution: Place the halogenated benzimidazole compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hotplate) to the boiling point of the solvent while stirring or swirling.[8]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. Adding a slight excess (1-2% more solvent) can help prevent premature precipitation.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing in the funnel.[9]

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature, undisturbed. Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) can promote the formation of larger, higher-quality crystals.[10]

  • Induce Further Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Slow Evaporation

This method is suitable for compounds that are moderately soluble at room temperature.[1]

Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent (often a volatile one like DCM or acetone) in a vial or beaker.

  • Evaporation: Cover the container with a cap or parafilm. Pierce a few small holes in the cover to allow the solvent to evaporate slowly over several hours to days.

  • Monitoring: Place the vial in a vibration-free location and monitor for crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Protocol 3: Vapor Diffusion

This technique is excellent for small amounts of material and for compounds that are difficult to crystallize by other methods.[17] It involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" or anti-solvent in which it is insoluble. The anti-solvent must be more volatile than the good solvent.

Methodology:

  • Preparation: Dissolve the compound in a minimal amount of the "good" solvent (e.g., DMF, Toluene) in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer of the volatile "poor" solvent (e.g., Hexane, Diethyl Ether).

  • Diffusion: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[17]

  • Growth & Harvesting: Allow the system to stand undisturbed for several days until crystals form. Harvest as previously described.

Protocol 4: Liquid-Liquid Diffusion (Layering)

This method is similar in principle to vapor diffusion but is used when the anti-solvent is not sufficiently volatile. The two solvents must be miscible.[17]

Methodology:

  • Dissolution: Dissolve the compound in a small amount of a "good" solvent (typically the denser solvent, e.g., DCM).

  • Layering: Using a pipette or syringe, carefully and slowly layer the "poor" solvent (typically the less dense solvent, e.g., hexane) on top of the solution, creating a distinct interface.[17]

  • Diffusion & Growth: Do not disturb the container. Over time, the solvents will slowly mix at the interface, causing the compound to crystallize.

  • Harvesting: Collect the crystals once they have reached a suitable size.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form, even after cooling. - Solution is not saturated (too much solvent).- Compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt cooling again.[15]- Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[10]- Add a "seed crystal" from a previous batch.- Try a different solvent or an anti-solvent method.
An oil forms instead of crystals ("oiling out"). - The solution is supersaturated, and the compound comes out of solution above its melting point.- Impurities are present, depressing the melting point.- Cooling is too rapid.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[14][16]- Ensure the boiling point of the solvent is lower than the melting point of the compound.[9]- Try crystallizing from a more dilute solution.
A fine powder or very small crystals precipitate rapidly. - The solution is too concentrated.- Cooling is too fast.- This indicates the solvent is likely a poor choice. Re-dissolve the solid in more solvent to find the true saturation point at high temperature.[16]- Use a solvent in which the compound is less soluble.- Slow down the cooling rate significantly by insulating the flask.
Yield is very low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[16]- Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used in the initial dissolution step.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is sufficiently pre-heated during hot filtration.

References

  • Butcher, T. D., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (2008).
  • Kumar, A., et al. (2025). Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. Nature. [Link]

  • Yu, L., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • EPFL. Guide for crystallization. [Link]

  • Butcher, T. D., et al. (2025). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]

  • ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. [Link]

  • da Silva, J. V., et al. (2023). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design. [Link]

  • ResearchGate. (2025). Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • ResearchGate. (2025). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. [Link]

  • ResearchGate. (2025). C-halogen···π interactions and their influence on molecular conformation and crystal packing: A database study. [Link]

  • Noubigh, A., & Khmissi, H. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. [Link]

  • Google Patents. (1998). Crystals of benzimidazole derivatives and their production. CA2269053A1.
  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • IUCr. (2022). Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. [Link]

  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. [Link]

  • ACS Publications. (2016). Competition between Halogen and Hydrogen Bonds in Triiodoimidazole Polymorphs. Crystal Growth & Design. [Link]

  • Santa Monica College. 4. Crystallization. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Catalyst Loading for Suzuki Coupling of Sterically Hindered Bromides

Executive Summary & Strategic Context In drug discovery, the cost of a failed reaction is not the price of the palladium, but the loss of the complex, multi-step intermediate it was meant to couple. For sterically hinder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, the cost of a failed reaction is not the price of the palladium, but the loss of the complex, multi-step intermediate it was meant to couple. For sterically hindered bromides (e.g., ortho,ortho-disubstituted biaryls), standard protocols using Pd(PPh₃)₄ or unoptimized Pd(OAc)₂/Ligand mixtures often fail due to slow oxidative addition or stalled reductive elimination.

This guide moves beyond basic textbook recipes. It focuses on Precatalyst Architecture and Kinetic Management to minimize loading while maximizing conversion in crowded chemical space.

Module 1: The "Engine" – Catalyst & Ligand Selection

For hindered substrates, the choice of ligand dictates the geometry of the active site. You need a ligand that is bulky enough to promote reductive elimination (by squeezing the product out) but flexible enough to allow oxidative addition.

The Hierarchy of Hindrance

Do not use a "one-size-fits-all" approach. Select your catalyst based on the specific steric profile of your coupling partners.

LigandSelection cluster_tips Pro-Tip: Precatalyst vs In-Situ Start Analyze Steric Bulk Level1 Moderate Hindrance (One ortho-substituent) Start->Level1 1 x ortho Level2 High Hindrance (Two ortho-substituents) Start->Level2 2 x ortho Level3 Extreme Hindrance (Tetra-ortho-substitution) Start->Level3 3-4 x ortho Ligand1 SPhos or RuPhos (Buchwald G3/G4) Level1->Ligand1 Ligand2 XPhos (Buchwald G4) Level2->Ligand2 Ligand3 Pd-PEPPSI-IPr* or Spheros Level3->Ligand3 Note ALWAYS use G3/G4 Precatalysts for hindered systems. In-situ mixing leads to inactive Pd-black formation before the cycle begins.

Figure 1: Decision matrix for ligand selection based on substrate steric demand.

Why Precatalysts (G3/G4) Matter

For hindered bromides, the initiation rate is critical. Traditional Pd(OAc)₂ requires reduction to Pd(0) in situ, often consuming your precious boronic acid (homocoupling) or phosphine ligand (oxidation) before the reaction starts [1].[1]

  • Buchwald G3/G4 Precatalysts: Contain a pre-formed Pd-Ligand bond and a sacrificial amine group. Upon deprotonation by the base, they release the active L-Pd(0) species quantitatively even at low temperatures [2].

  • Pd-PEPPSI-IPr: Uses an N-Heterocyclic Carbene (NHC) ligand.[2] The "throw-away" pyridine ligand stabilizes the Pd(II) species in air but dissociates rapidly in the presence of base/heat to open the coordination site [3].

Module 2: The Optimization Matrix

Once the catalyst is chosen, the reaction environment must be tuned to prevent Protodeboronation (the primary failure mode for hindered boronic acids).

Solvent & Base Compatibility Table
VariableStandard RecommendationFor Base-Sensitive SubstratesFor "Impossible" Sterics
Solvent 1,4-Dioxane / Water (4:1) THF / Water (10:1) Toluene (Anhydrous)
Why?High solubility, good temp range.Lower boiling point, gentler.Non-polar media suppresses deboronation.
Base K₃PO₄ (2-3 equiv) K₂CO₃ or Cs₂CO₃ KOH or NaOH
Why?Good balance of strength/solubility.[3]Weaker bases reduce side reactions.High OH- conc. forces transmetalation.[4]
Temp 80°C - 100°C 40°C - 60°C 110°C+
NoteStandard activation temp for G3/G4.Requires highly active Pd (e.g., XPhos).[5]Necessary for PEPPSI systems.[6]

Module 3: Troubleshooting Center (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Product Inhibition or Catalyst Poisoning , not just low loading.

  • Mechanism: In hindered couplings, the product biaryl can be so bulky that it coordinates to the Pd center, preventing the entry of new substrate. Alternatively, the halide byproduct (bromide/iodide) can form stable bridges with Palladium.

  • Solution:

    • Switch to a "Throw-Away" Ligand Precatalyst: Use Pd-PEPPSI-IPr . The bulky NHC ligand prevents product inhibition better than phosphines in some cases [4].

    • Add a Halide Scavenger: Add catalytic amounts of silver salts (rare) or ensure high water content to solvate the bromide ions.

Q2: I see rapid consumption of my Boronic Acid, but no Product.

Diagnosis: Protodeboronation .

  • Mechanism: Sterically hindered boronic acids are often electron-rich. In the presence of water and base, the C-B bond hydrolyzes faster than the transmetalation step (which is slow due to steric bulk) [5].

  • Solution:

    • The "Slow-Release" Strategy: Do not add all boronic acid at once. Add it portion-wise (e.g., syringe pump over 2 hours).

    • Switch Reagent Class: Use a MIDA Boronate or Potassium Trifluoroborate .[1] These hydrolyze slowly, keeping the standing concentration of free boronic acid low, which matches the slow transmetalation rate of your hindered system [6].

Q3: My bromide is reducing to the alkane (Dehalogenation).

Diagnosis: Hydride Transfer .

  • Mechanism: If the transmetalation is blocked by sterics, the L-Pd(II)-Ar species sits waiting. If your solvent (like Isopropanol or Ethanol) or amine base has beta-hydrogens, the Pd will grab a hydride and eliminate, replacing your Br with H.

  • Solution:

    • Change Solvent: Switch to Toluene or DME (solvents without easy beta-hydrides).

    • Strict Anhydrous: Water can sometimes act as a proton source in complex cycles; try anhydrous conditions with CsF as the base.

Module 4: The "Gold Standard" Protocol

Target: Coupling a 2,6-disubstituted aryl bromide with a 2-substituted boronic acid.

Materials
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Loading: 1.0 - 2.0 mol%

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

  • Base: K₃PO₄ (Tribasic Potassium Phosphate).

Step-by-Step Workflow

Protocol Step1 Charge Solids (Ar-Br, Ar-B(OH)2, Base) Into vial Step2 Evacuate/Backfill (Argon x 3) Step1->Step2 Step3 Add Solvent (Dioxane:H2O 4:1) Degassed Step2->Step3 Step4 Add Catalyst (XPhos Pd G4) As stock solution Step3->Step4 Step5 Heat (80°C, 2-4h) Step4->Step5

Figure 2: Optimized workflow for XPhos Pd G4 coupling.

  • Preparation: In a reaction vial equipped with a stir bar, add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Cap the vial. Evacuate and backfill with Argon three times. Oxygen is the enemy of low-loading catalysis.

  • Solvation: Add 1,4-Dioxane (4 mL/mmol) and Water (1 mL/mmol). Both must be sparged with Argon for 10 mins prior to use.

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv, 2 mol%).

    • Note: For loadings <1 mol%, dissolve the catalyst in a separate degassed solvent vial and add via syringe to ensure accuracy.

  • Reaction: Heat to 80°C. Monitor by HPLC/UPLC at 30 mins and 2 hours.

    • Checkpoint: If reaction is <10% complete at 30 mins, raise temp to 100°C. If >90% complete, stop to prevent dehalogenation.

References

  • BenchChem Technical Support. (2025).[1][7] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from

  • Sigma-Aldrich. (2024). G3 and G4 Buchwald Precatalysts.[3][5] Retrieved from

  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[2][8][9] PMC PubMed Central. Retrieved from

  • Valente, C., et al. (2012).[10] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Newman, S. G., & Jensen, K. F. (2013). The role of flow in the development of a continuous Suzuki–Miyaura coupling. Green Chemistry.
  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Overcoming Dehalogenation Side Reactions in Palladium-Catalyzed Couplings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of aryl halides in palladium-catal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of aryl halides in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to maximize the efficiency and yield of their coupling reactions by minimizing or eliminating this problematic side reaction.

Here, we move beyond simple procedural lists to offer a deeper understanding of the mechanistic underpinnings of dehalogenation. By understanding the "why," you can more effectively troubleshoot and optimize your reactions. This resource combines mechanistic insights, field-proven troubleshooting strategies, and detailed experimental protocols to empower you to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding dehalogenation.

Q1: What exactly is dehalogenation in the context of a cross-coupling reaction?

A1: Dehalogenation, often referred to as hydrodehalogenation or reductive dehalogenation, is a side reaction where the halide (Cl, Br, I) on your starting material is replaced by a hydrogen atom instead of your desired coupling partner.[1] This consumes your substrate and generates an arene byproduct, ultimately lowering the yield of your target molecule.[1]

Q2: How can I quickly confirm that dehalogenation is occurring in my reaction?

A2: The dehalogenated byproduct is typically less polar than your starting aryl halide. You can identify it using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Look for a new spot with a higher Rf value than your starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): You will see a peak corresponding to the molecular weight of the arene (Ar-H) instead of the aryl halide (Ar-X).

  • 1H NMR Spectroscopy: The most definitive method. In the crude NMR, you will observe a new proton signal in the aromatic region where the halogen was previously located.[1]

Q3: What are the most common culprits behind dehalogenation?

A3: Dehalogenation is not caused by a single factor but is highly dependent on the interplay of several parameters. The primary causes include:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOMe) or those with available β-hydrogens can act as hydride sources, leading to the formation of palladium-hydride (Pd-H) species that are key intermediates in dehalogenation pathways.[2][3][4]

  • The Ligand: The electronic and steric properties of the phosphine ligand are critical. Less bulky or electron-poor ligands can slow down the desired reductive elimination step, giving the dehalogenation pathway more time to occur.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of dehalogenation.[1]

  • Solvent and Impurities: Protic solvents (e.g., alcohols) or even trace amounts of water can serve as proton/hydride sources.[5][6]

Q4: I'm seeing significant dehalogenation. What is the very first thing I should try to fix it?

A4: The first and often most effective change is to modify your base . If you are using a strong alkoxide base like NaOtBu, switch to a weaker, non-nucleophilic inorganic base such as K3PO4 or Cs2CO3.[1][7] These bases are less likely to generate the Pd-H species responsible for dehalogenation.

Mechanistic Insights: The Divergence of Productive Coupling and Dehalogenation

To effectively troubleshoot, it is crucial to understand where the reaction pathways diverge. The generally accepted catalytic cycle for cross-coupling provides a clear picture of this branch point.

After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a key Pd(II) intermediate (Ar-Pd-X) is formed.[5][8] From this point, two main pathways compete:

  • Productive Coupling: The Ar-Pd-X intermediate undergoes transmetalation with the coupling partner, followed by reductive elimination to form the desired C-C or C-heteroatom bond and regenerate the Pd(0) catalyst.[9]

  • Dehalogenation Pathway: If a hydride source is present (e.g., from an alkoxide base, solvent, or impurities), a Pd-H species can be generated. This can occur through β-hydride elimination from an alkoxide ligand or other mechanisms.[3] This Pd-H species can then reductively eliminate with the aryl group to form the dehalogenated byproduct (Ar-H).[5]

Catalytic_Cycle cluster_main Productive Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction Pd0 Pd(0)L_n OA Ar-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L_n) OA->TM Transmetalation (R-M) PdH H-Pd(II)-Ar(L_n) OA->PdH Hydride Source (e.g., Base, Solvent) TM->Pd0 Reductive Elimination RE_Product RE_Product TM->RE_Product Ar-R PdH->Pd0 Reductive Elimination Dehalo_Product Dehalo_Product PdH->Dehalo_Product Ar-H

Figure 2: A systematic troubleshooting workflow for dehalogenation.
Guide 3: Reaction Conditions (Temperature, Time, and Solvent)

Fine-tuning reaction parameters is a crucial step in process optimization and can significantly tip the balance away from dehalogenation.

Problem: Dehalogenation is observed, especially with electron-rich aryl halides or highly active catalyst systems. [9] Causality: Higher temperatures can accelerate all reaction pathways, but they may disproportionately favor side reactions like catalyst decomposition or dehalogenation. Similarly, extended reaction times provide more opportunity for the side reaction to occur. Solvents can also play a direct role as hydride donors.

Solutions & Protocols:

  • Lower the Reaction Temperature:

    • Recommendation: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C). [10]While this may slow the overall reaction rate, it can significantly improve the selectivity for the desired product. Monitor the reaction closely to find the optimal balance between conversion and selectivity.

  • Minimize Reaction Time:

    • Recommendation: Monitor the reaction progress carefully by TLC or GC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Choose an Appropriate Solvent:

    • Recommendation: Aprotic solvents like toluene, dioxane, or DMF are generally preferred. [11]If you must use a protic solvent like an alcohol, be aware that it can be a hydride source. [6]In such cases, using a weaker base becomes even more critical.

    • Purity: Always use anhydrous, degassed solvents. Trace water can be a proton source, contributing to the dehalogenation pathway. [12]

Guide 4: Substrate and Reagent Considerations

The intrinsic properties of your starting materials and the purity of all reagents can influence the outcome.

Problem: Dehalogenation is particularly severe for certain classes of substrates.

Causality:

  • Halide Identity: The propensity for dehalogenation often follows the trend I > Br > Cl. [13][14]Aryl iodides undergo oxidative addition more readily but the resulting intermediates can be more susceptible to side reactions. [13][14]* Substrate Electronics: Electron-rich aryl halides can sometimes be more prone to dehalogenation.

  • Reagent Purity: Impurities in reagents can poison the catalyst or introduce unwanted proton/hydride sources. [12] Solutions & Protocols:

  • Substrate Choice:

    • Recommendation: If possible, consider using the aryl bromide or even the aryl chloride equivalent of your substrate instead of the aryl iodide. [13][14]This often requires a more active catalyst system (i.e., a bulkier, more electron-rich ligand) but can dramatically reduce dehalogenation. [15]

  • Ensure Reagent Purity:

    • Recommendation: Use high-purity, properly stored catalysts, ligands, and bases. If you suspect impurities in your aryl halide or coupling partner, consider purification (e.g., recrystallization, chromatography) before use. [12]Ensure all reagents are handled under an inert atmosphere if they are air or moisture sensitive. [8][12]

Experimental Protocols
Protocol 1: Systematic Ligand Screening to Minimize Dehalogenation

This protocol outlines a parallel screening experiment to identify the optimal phosphine ligand.

Objective: To compare the ratio of desired product to dehalogenated byproduct using a panel of ligands with varying steric and electronic properties.

Materials:

  • Aryl halide (1.0 equiv)

  • Coupling partner (e.g., boronic acid, 1.2 equiv)

  • Palladium source (e.g., Pd2(dba)3, 1 mol% Pd)

  • Base (use a non-alkoxide base identified as a good starting point, e.g., K3PO4, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Panel of ligands (4 mol%): PPh3, P(Cy)3, dppf, XPhos

  • Reaction vials suitable for parallel synthesis

Procedure:

  • In a glovebox, add the palladium source, base, and coupling partner to each of four reaction vials.

  • To each vial, add one of the selected ligands (PPh3 to vial 1, P(Cy)3 to vial 2, etc.).

  • Add the solvent to each vial, followed by the aryl halide.

  • Seal the vials and place them in a heating block set to your standard reaction temperature (e.g., 100 °C).

  • Run the reactions for a set period (e.g., 12 hours) or until the starting material is consumed in the most active system.

  • Cool the reactions to room temperature.

  • Take an aliquot from each vial, dilute, and analyze by GC-MS or 1H NMR to determine the ratio of the desired product to the dehalogenated byproduct.

  • Analysis: Compare the product/byproduct ratios across the four experiments. The ligand that provides the highest ratio is the optimal choice for minimizing dehalogenation under these conditions.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Kralj, M., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]

  • Kralj, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kralj, M., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Binder, J. T., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Mori, K., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]

  • Gerbino, D. C., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Publishing. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]

  • Gerbino, D. C., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). [Link]

  • ResearchGate. (2025). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (2020). Sustainable HandaPhos- ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2023). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. [Link]

  • Dorta, R., et al. (2003). On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics, ACS Publications. [Link]

  • Kim, C. S., et al. (2012). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. [Link]

  • Myers, A. The Stille Reaction. Chem 115, Harvard University. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Torborg, C. & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Fleckenstein, C. A. & Plenio, H. (2010). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, ACS Publications. [Link]

  • Basset, J.-M., et al. (2015). Catalysis Science & Technology. RSC Publishing. [Link]

  • Eid, E. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • SciSpace. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • de Lera, A. R. & Farina, V. (2002). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • SciSpace. (2007). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. [Link]

  • Saiyyed, S. & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Casado, A. L., et al. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole

Executive Summary Objective: To provide a definitive technical framework for the structural validation of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole using 1H NMR spectroscopy. Context: Benzimidazole derivatives are "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for the structural validation of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole using 1H NMR spectroscopy.

Context: Benzimidazole derivatives are "privileged scaffolds" in medicinal chemistry, often acting as bioisosteres for nucleotides. The specific substitution pattern here—an ortho-brominated phenyl ring at C2 and a methyl group at C5—introduces unique steric and electronic perturbations. This guide distinguishes the target molecule from its likely synthetic impurities (e.g., des-methyl or des-bromo analogs) and addresses the critical challenge of annular tautomerism (5-Me vs. 6-Me) inherent to this class of heterocycles.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, the researcher must understand the dynamic nature of the analyte in solution.

The Tautomeric Challenge

In solution (specifically DMSO-d


), the proton on the imidazole nitrogen (

) is labile and hops between

and

. This creates a fast-exchange equilibrium between the 5-methyl and 6-methyl tautomers.
  • Observation: At room temperature, you will likely observe averaged signals for the benzimidazole ring protons, or significant line broadening, rather than two distinct sets of peaks.

  • Implication: The methyl group signal (

    
     ppm) appears as a singlet, but the aromatic protons on the benzimidazole core (H-4, H-6, H-7) may not show sharp coupling constants typical of a static molecule.
    
The Steric "Twist" (Ortho-Effect)

The bromine atom at the ortho position of the phenyl ring creates significant steric clash with the benzimidazole


.
  • Consequence: The phenyl ring twists out of coplanarity with the benzimidazole core. This reduces ring current anisotropy (shielding effect) compared to the planar 2-phenylbenzimidazole, causing subtle downfield shifts in the benzimidazole protons.

Visualization: Tautomeric Equilibrium

Tautomerism T1 Tautomer A (5-methyl-1H-benzimidazole) H on N1 T2 Tautomer B (6-methyl-1H-benzimidazole) H on N3 T1->T2 Fast Proton Exchange (DMSO, 25°C) Observed Observed Spectrum (Averaged Signals) T1->Observed Contributes T2->Observed Contributes

Figure 1: Fast prototropic tautomerism between N1 and N3 results in averaged NMR signals for the 5- and 6-methyl positions in solution.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute stacking interactions, follow this standardized protocol.

Materials
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
    
    • Why DMSO? CDCl

      
       often leads to aggregation and broader peaks for benzimidazoles due to poor solubility and hydrogen bonding. DMSO disrupts these aggregates.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (500 MHz recommended to resolve aromatic multiplets).

Workflow
  • Dissolution: Dissolve sample in DMSO-d

    
    . If cloudy, sonicate for 30 seconds.
    
  • Equilibration: Allow the tube to sit in the probe for 5 minutes to reach thermal equilibrium (critical for consistent tautomeric ratios).

  • Acquisition parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1):

      
       second (ensure methyl integration accuracy).
      
    • Scans: 16–64.

Comparative Spectral Analysis

This section compares the target molecule against its closest structural analogs to enable rapid identification of the correct product.

Table 1: Diagnostic Chemical Shifts (δ ppm in DMSO-d )[1]
Proton RegionTarget Molecule (2-(2-bromophenyl)-5-methyl)Alternative A (Des-methyl analog)Alternative B (Des-bromo analog)Interpretation
N-H (Broad)12.5 – 13.0 12.8 – 13.112.7 – 12.9Highly variable; disappears with D

O shake.
Methyl (-CH

)
2.40 – 2.45 (s, 3H) Absent2.42 (s, 3H)Primary Confirmation: Presence of 3H singlet confirms 5-Me installation.
Phenyl H-3' 7.75 – 7.85 (d/dd) 7.75 – 7.857.40 – 7.50 (m)Br Diagnostic: The H adjacent to Br is deshielded (~0.3 ppm downfield) vs. the non-brominated analog.
Benzimidazole Ar-H 3H Pattern (s, d, d)4H Pattern (m)3H PatternSubstitution Check: Target shows 3 protons in this region; des-methyl shows 4.
Detailed Assignment Logic
1. The Aliphatic Region (2.0 – 3.0 ppm)
  • Signal: A sharp singlet at ~2.42 ppm .

  • Validation: Integrate this signal. It must correspond to 3 protons relative to the aromatic region (total ~7-8 protons).

  • Common Pitfall: Do not confuse with the DMSO residual solvent peak (quintet at 2.50 ppm) or water (broad s at ~3.33 ppm).

2. The Aromatic Region (7.0 – 8.5 ppm)

This region is complex due to the overlap of the benzimidazole and phenyl rings.

  • The "Bromine Fingerprint": Look for the most downfield aromatic doublet (excluding the benzimidazole H-4/H-7). In 2-bromophenyl derivatives, the proton at the 3'-position (adjacent to Br) is deshielded to ~7.8 ppm . In the des-bromo (2-phenyl) analog, this signal shifts upfield to ~7.5 ppm and merges with other multiplets.

  • The Benzimidazole Pattern:

    • Target: You will see a singlet (H-4, meta to methyl) and two doublets (H-6, H-7).

    • Des-methyl Impurity: You will see an AA'BB' multiplet pattern typical of symmetrical benzimidazoles (centered ~7.2 and 7.6 ppm).

Visualization: Assignment Logic Flowchart

AssignmentLogic Start Start Analysis (Aromatic Region) CheckMe Is there a singlet at ~2.4 ppm? Start->CheckMe CheckBr Is there a doublet at >7.7 ppm (H-3')? CheckMe->CheckBr Yes ResultDesMe Impurity: Des-methyl analog CheckMe->ResultDesMe No ResultTarget Confirmed: 2-(2-bromophenyl)-5-methyl CheckBr->ResultTarget Yes ResultDesBr Impurity: Des-bromo (2-phenyl) analog CheckBr->ResultDesBr No

Figure 2: Logical decision tree for verifying the product structure based on key NMR signals.

References

  • Benzimidazole Tautomerism: Nieto, C. I., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[1] Beilstein Journal of Organic Chemistry, 2014, 10, 1620–1630. Link

  • Substituent Effects (2-Phenyl vs 2-Bromophenyl): Lee, C. K., & Lee, I. H. "NMR Studies of 2-Aryl Derivatives of Benzimidazole." Heterocycles, 2009, 78(2), 425. Link

  • Synthesis & Characterization: Gowda, J., et al. "Synthesis and characterization of novel 2-substituted benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2012. Link

  • General NMR Data (Benzimidazoles): BenchChem Application Note. "Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy." Link

Sources

Comparative

Comparative Guide: Antiproliferative Activity of 5-Methyl vs. Unsubstituted Benzimidazoles

The following guide provides a technical comparison of 5-methylbenzimidazole versus unsubstituted benzimidazole derivatives, focusing on their antiproliferative efficacy in oncology research. Executive Summary In the dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 5-methylbenzimidazole versus unsubstituted benzimidazole derivatives, focusing on their antiproliferative efficacy in oncology research.

Executive Summary

In the development of small-molecule anticancer agents, the benzimidazole scaffold is a privileged structure.[1] A critical Structure-Activity Relationship (SAR) decision often arises at the C-5 position .

Experimental data consistently indicates that 5-methyl substitution generally enhances antiproliferative potency compared to the unsubstituted core.[2] This enhancement is primarily driven by:

  • Hydrophobic Pocket Optimization: The 5-methyl group fills specific hydrophobic pockets in target proteins (e.g.,

    
    -tubulin).
    
  • Lipophilicity Modulation: Increased LogP improves cellular permeability.

  • Metabolic Stability: Blocking the C-5 position can prevent rapid oxidative metabolism.

However, exceptions exist where steric hindrance or specific hydrogen-bonding requirements favor the unsubstituted analog.

Mechanistic Comparison: The "Methyl Effect"

The biological divergence between these two scaffolds is best understood through their interaction with


-tubulin , the primary target for benzimidazole-based antiproliferatives (e.g., nocodazole analogs).
Tubulin Binding Dynamics

Benzimidazoles bind to the colchicine-binding site at the interface of


- and 

-tubulin.
  • Unsubstituted Scaffold: Fits into the binding cleft but leaves the hydrophobic sub-pocket (near Cys239 and Val238) partially empty. This results in lower binding affinity (

    
    ).
    
  • 5-Methyl Scaffold: The methyl group acts as a hydrophobic anchor. It displaces water molecules from the hydrophobic pocket, resulting in an entropy-driven increase in binding affinity. This stabilizes the ligand-protein complex, preventing the "curved-to-straight" conformational change required for microtubule polymerization.

Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of this binding event.

G Drug 5-Methyl-Benzimidazole Derivative Target Colchicine Binding Site (Beta-Tubulin) Drug->Target High Affinity Binding Polymerization Microtubule Polymerization (Inhibition) Target->Polymerization Blocks Spindle Mitotic Spindle Formation Fails Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action: The 5-methyl group enhances binding affinity to


-tubulin, triggering a cascade leading to G2/M arrest and apoptosis.

Comparative Data Analysis

The following table synthesizes representative SAR data from recent studies (e.g., Ersan & Duran, 2021) comparing matched molecular pairs where the only variable is the C-5 substituent.

Table 1: Representative IC50 Values (µM) in Cancer Cell Lines
Compound ScaffoldSubstituent (C-5)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)Selectivity Index (vs HEK293)
Benzimidazole-2-carbamate -H (Unsubstituted) 0.38 ± 0.050.45 ± 0.020.41 ± 0.04~25x
Benzimidazole-2-carbamate -CH₃ (5-Methyl) 0.35 ± 0.03 0.18 ± 0.01 0.19 ± 0.02 >50x
2-Aryl-Benzimidazole -H (Unsubstituted) > 10.08.59.2Low
2-Aryl-Benzimidazole -CH₃ (5-Methyl) 3.42.12.8Moderate

Key Findings:

  • Potency Shift: The 5-methyl group typically reduces the IC50 (improves potency) by 2-fold to 5-fold depending on the specific 2-position substituent.

  • Selectivity: 5-methyl derivatives often show higher Selectivity Indices (SI) for cancer cells over normal fibroblasts (e.g., HEK293 or NIH/3T3), likely due to differential tubulin isotype expression in cancer cells which the methyl group exploits.

  • Exception: If the 2-position contains a bulky group that induces a steric clash, the addition of a 5-methyl group may decrease activity. This is rare but must be validated via docking.

Experimental Protocols for Validation

To objectively compare these scaffolds in your own lab, use the following self-validating workflows.

Antiproliferative Assay (SRB/MTT)

Objective: Determine IC50 values. Standard: Sulforhodamine B (SRB) is preferred over MTT for benzimidazoles to avoid potential mitochondrial reductase interference.

  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve 5-H and 5-Me analogs in DMSO.

    • Prepare serial dilutions (0.01 µM to 100 µM).

    • Control: Include Nocodazole (positive control) and 0.1% DMSO (negative control).

  • Incubation: Treat cells for 48h or 72h.

  • Fixation (SRB): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 10 min. Wash with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.

  • Calculation: Plot dose-response curves using non-linear regression (4-parameter logistic).

Tubulin Polymerization Assay (Mechanism Confirmation)

Objective: Verify if the antiproliferative effect is due to tubulin inhibition.

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baselines: Establish a blank (buffer only) and a control (Tubulin + GTP + DMSO).

  • Reaction: Add 5-H or 5-Me compounds (typical conc. 3-10 µM) to the tubulin mixture at 4°C.

  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Monitoring: Measure fluorescence (Ex 360 nm / Em 420 nm) using a DAPI-reporter or simple turbidity (OD 340 nm) every 30s for 60 mins.

  • Result: The 5-Methyl variant should show a significantly flatter slope (Vmax) and lower final plateau compared to the Unsubstituted variant.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Synth Synthesis of Analog Pairs (H vs 5-Me) Purify HPLC Purification (>95% Purity) Synth->Purify CellCulture Cell Culture (A549/MCF-7) Purify->CellCulture Treatment Drug Treatment (72h) CellCulture->Treatment Readout SRB Assay (IC50 Calculation) Treatment->Readout Tubulin Tubulin Polymerization Assay Readout->Tubulin Hit Confirmation Docking Molecular Docking (In Silico) Readout->Docking SAR Analysis

Caption: Standardized workflow for validating the potency difference between scaffold variants.

Expert Recommendation

For researchers designing novel antiproliferative agents:

  • Start with the 5-Methyl: Unless you have specific crystallographic evidence requiring a hydrogen bond donor at the 5-position, the 5-methyl analog is statistically more likely to yield a "hit" in early screening due to improved lipophilicity and tubulin affinity.

  • Check Metabolic Liability: While the methyl group blocks the C-5 position, it can be subject to metabolic oxidation (to hydroxymethyl). If in vivo half-life is poor, consider bioisosteres like 5-Chloro or 5-Trifluoromethyl , which mimic the methyl's volume but offer oxidation resistance.

References

  • Ersan, R. H., & Duran, N. (2021).[2] In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Link

  • Hranjec, M., et al. (2019).[3] Benzimidazole scaffolds as promising antiproliferative agents: a review. Mini Reviews in Medicinal Chemistry. Link

  • Rodrigo-Aguayo-Ortiz, et al. (2021). Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates. Ural Federal University. Link

  • Davidse, L. C. (1977).[4] Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin. Journal of Cell Biology. Link

  • Bilici, E., & Akkoc, S. (2025).[5][6] In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines... of a benzimidazole derivative. Journal of King Saud University - Science. Link

Sources

Validation

Benchmarking Benzimidazole Purity: The HPLC-UV Validation Master Guide

Executive Summary In the high-stakes arena of pharmaceutical quality control (QC), benzimidazoles (e.g., Albendazole, Mebendazole, Omeprazole) present a unique analytical paradox. While their therapeutic efficacy is undi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the high-stakes arena of pharmaceutical quality control (QC), benzimidazoles (e.g., Albendazole, Mebendazole, Omeprazole) present a unique analytical paradox. While their therapeutic efficacy is undisputed, their amphoteric chemical nature makes them notorious for chromatographic "misbehavior"—specifically peak tailing and retention variability.

This guide serves as a definitive technical resource for validating HPLC-UV methods for benzimidazole purity. Unlike generic protocols, we dissect the causality behind method parameters, comparing HPLC-UV directly against LC-MS and HPTLC alternatives to demonstrate why—and when—HPLC-UV remains the gold standard for routine release testing.

Part 1: The Chemical Challenge & Analytical Landscape

The "Nitrogen Trap"

Benzimidazoles contain a fused benzene-imidazole ring system.[1] The imidazole nitrogen possesses a pKa typically between 5.5 and 6.0.

  • The Problem: At neutral pH, these compounds exist in equilibrium. The basic nitrogen interacts aggressively with free silanols (Si-OH) on standard silica columns, leading to severe peak tailing (Asymmetry > 2.0).

  • The Solution: We must force the molecule into a single ionization state.

    • Low pH (< 3.0): Protonates the nitrogen (

      
      ), repelling it from protonated silanols.
      
    • High pH (> 9.0): Deprotonates the nitrogen (

      
      ), but requires expensive hybrid-silica columns.
      
Comparative Analysis: HPLC-UV vs. Alternatives

While LC-MS is superior for trace impurity identification, HPLC-UV remains the validated choice for quantitative purity (Assay) due to its precision-to-cost ratio.

Table 1: Head-to-Head Performance Matrix

FeatureHPLC-UV (The Standard) LC-MS/MS (The Specialist) HPTLC (The Screener)
Primary Use Case Routine QC, Assay (>98%), StabilityTrace Impurities (<0.1%), GenotoxinsRaw Material ID, High Throughput
Precision (RSD) < 0.5% (Superior)2.0% - 5.0%2.0% - 4.0%
Linearity (

)
> 0.9999> 0.995> 0.990
LOD (Sensitivity) ~10–50 µg/kg< 1 µg/kg (Superior)~100 µg/kg
Matrix Effects Low (Robust)High (Ion Suppression)Medium
OpEx Cost/Run $

$
$

Senior Scientist Insight: Do not use LC-MS for routine assay of the main peak (98-102% purity). The ionization variance in MS sources often yields RSDs >1.0%, failing strict release specifications. Use HPLC-UV for the assay and LC-MS only for characterizing unknown impurities.

Part 2: Method Development Strategy (The "Product")

To validate a method, you must first build a robust one. The following protocol is self-validating because it targets the root causes of benzimidazole instability.

Column Selection
  • Standard: C18 (L1 packing).

  • Critical Spec: Base-Deactivated or End-Capped.

  • Why: "End-capping" chemically bonds a small silane group to free silanols, shielding the benzimidazole nitrogen from secondary interactions.

  • Recommendation: Inertsil ODS-3, XBridge C18, or equivalent.

Mobile Phase Architecture
  • Buffer: Phosphate buffer (20-50 mM).

  • pH Control: Adjusted to pH 2.5 - 3.0 with Orthophosphoric Acid.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks.

  • Additives: For stubborn tailing, add 0.1% Triethylamine (TEA) as a "sacrificial base" to saturate silanols (though modern columns rarely need this).

Detection Wavelength
  • Scan: 200–400 nm via PDA.

  • Target: Benzimidazoles typically show dual maxima.

    • Albendazole:[2][3][4][5][6][7][8] ~295 nm (high sensitivity) or 308 nm (USP standard).

    • Omeprazole: ~302 nm.

  • Selection Rule: Choose a wavelength at a spectral plateau, not a steep slope, to improve robustness against small wavelength shifts.

Visualization: Method Optimization Workflow

MethodDevelopment Start Start: Benzimidazole Analyte CheckPKa Determine pKa (Usually ~5.5) Start->CheckPKa PH_Decision Select pH Strategy CheckPKa->PH_Decision Acidic Acidic Route (pH 2.5) Protonated State PH_Decision->Acidic Standard Basic Basic Route (pH 10.0) Neutral State PH_Decision->Basic Alternate Col_Acidic Column: Standard C18 (End-capped) Acidic->Col_Acidic Col_Basic Column: Hybrid Silica (High pH Resistant) Basic->Col_Basic Tailing Check Peak Tailing (Tf) Col_Acidic->Tailing Col_Basic->Tailing Add_TEA Add 0.1% TEA (Sacrificial Base) Tailing->Add_TEA Tf > 1.5 Finalize Finalize Method Proceed to Validation Tailing->Finalize Tf < 1.5 Add_TEA->Finalize

Figure 1: Decision tree for optimizing benzimidazole chromatography, focusing on pH control to manage ionization states.

Part 3: Validation Protocol (ICH Q2 R2 Compliant)

This protocol aligns with the latest ICH Q2(R2) guidelines, emphasizing a lifecycle approach.[9]

Phase 1: System Suitability Testing (SST)

Before any validation data is collected, the system must prove it works.

  • Tailing Factor (Tf): NMT (Not More Than) 1.5 (Strict) or 2.0 (Compendial).

  • Theoretical Plates (N): NLT (Not Less Than) 2000.

  • Precision (Injection): RSD ≤ 1.0% for 5 replicates.

Phase 2: Specificity (Stress Testing)

Demonstrate that the method can separate the benzimidazole from its degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2 hrs)

    • Base (0.1N NaOH, 60°C, 2 hrs)

    • Oxidation (3% H2O2)

  • Acceptance: Resolution (

    
    ) > 1.5 between the main peak and any degradant. Peak purity (via Diode Array) > 99.0%.[10]
    
Phase 3: Linearity & Range[7]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    • Correlation Coefficient (

      
      ) ≥ 0.999.
      
    • Y-intercept bias ≤ 2.0% of the 100% response.[2]

Phase 4: Accuracy (Recovery)
  • Protocol: Spike placebo matrix with standard at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.[2][3][7]

Phase 5: Precision
  • Repeatability: 6 independent preparations at 100%. RSD ≤ 2.0%. [2][7]

  • Intermediate Precision: Different day, different analyst, different column lot. Overall RSD ≤ 2.0%. [2][7]

Visualization: Validation Workflow

ValidationWorkflow Input Optimized Method Step1 Specificity (Forced Degradation) Input->Step1 Step2 Linearity (5 Levels) Step1->Step2 Rs > 1.5 Step3 Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 Precision (Repeatability) Step3->Step4 98-102% Rec Decision Meets ICH Q2? Step4->Decision Fail Re-Optimize Decision->Fail No Pass Validated Method Decision->Pass Yes Fail->Input

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) acceptance criteria.

Part 4: Troubleshooting & Robustness

Scenario 1: Retention Time Drift

  • Cause: Benzimidazoles are extremely sensitive to pH changes near their pKa.

  • Fix: Ensure buffer pH is measured after adding salts but before adding organic solvent (unless specified as "apparent pH"). A shift of 0.1 pH units can shift retention by >1 minute.

Scenario 2: "Ghost" Peaks

  • Cause: Carryover. Benzimidazoles are sticky (hydrophobic).

  • Fix: Extend the gradient wash step with high organic (90% ACN) or use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[11] Link

  • United States Pharmacopeia (USP). (2023). Monograph: Albendazole.[2][3][4][5][7][8][10] USP-NF.[3] Link

  • Danafar, H., & Hamidi, M. (2016). LC–MS method for the determination of Enalapril and Enalaprilat in human plasma. Journal of Chromatography B. (Contextual reference for LC-MS sensitivity vs HPLC). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and column selection). Link

  • European Medicines Agency (EMA). (2022).[12] Guideline on bioanalytical method validation.Link

Sources

Comparative

A Researcher's Guide to Melting Point Determination of 2-Substituted 5-Methylbenzimidazoles: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate determination of a compound's melting point is a fundamental yet critical indicator of purity and identity. In the realm of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's melting point is a fundamental yet critical indicator of purity and identity. In the realm of medicinal chemistry, the benzimidazole scaffold is of significant interest due to its presence in numerous pharmacologically active agents.[1][2][3] This guide provides a comparative analysis of the melting points of various 2-substituted 5-methylbenzimidazoles, supported by established experimental protocols to ensure data integrity and reproducibility.

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[4] Impurities, however, can lead to a depression and broadening of the melting point range, making this physical property a reliable tool for purity assessment.[5]

Comparative Melting Point Data for 2-Substituted 5-Methylbenzimidazoles

The nature of the substituent at the 2-position of the 5-methylbenzimidazole core significantly influences its melting point. This is due to variations in molecular weight, polarity, and intermolecular forces such as hydrogen bonding and crystal lattice packing. The following table summarizes experimentally determined melting points for a selection of these compounds, compiled from various research sources.

2-SubstituentMelting Point (°C)
Methyl176
Phenyl294
m-TolylData not available in provided search results
4-(Trifluoromethyl)phenyl273–277
3-Chlorophenyl233–237
Cyclohexyl281–285
p-Tolyl281–284
Methyl 4-benzoate230–234

Note: The melting points are as reported in the cited literature and may vary slightly depending on the experimental conditions and purity of the sample.

The Causality Behind Experimental Choices: A Validating Protocol

To ensure the accuracy and reliability of melting point determination, a standardized and self-validating protocol is paramount. The following methodology is based on the widely accepted United States Pharmacopeia (USP) guidelines, particularly chapter <741>.[6][7][8][9]

Diagram: Workflow for Accurate Melting Point Determination

MeltingPointWorkflow Figure 1: Standard Operating Procedure for Melting Point Determination cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement & Observation cluster_analysis Data Analysis A Dry Sample Thoroughly B Grind to a Fine Powder A->B C Pack Capillary Tube (2.5-3.5 mm height) B->C G Insert Capillary into Heating Block C->G D Calibrate with USP Reference Standards E Set Initial Temperature (5-10°C below expected M.P.) D->E F Set Ramp Rate (1°C/minute) E->F F->G H Observe for Onset of Melting (Collapse Point) G->H I Record Temperature at Clear Point (Fully Liquid) H->I J Report Melting Range (Onset to Clear Point) I->J K Compare with Reference Data J->K

Caption: Workflow for accurate melting point determination.

Detailed Step-by-Step Methodology

1. Sample Preparation: The Foundation of Accuracy

  • Drying: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

  • Pulverization: The dried sample should be ground into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.

  • Capillary Packing: The powdered sample is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[6] Inconsistent packing can lead to variations in heat conduction and, consequently, inaccurate readings.

2. Instrument Calibration and Setup: Ensuring Trustworthy Measurements

  • Calibration: The melting point apparatus must be calibrated regularly using certified USP reference standards.[6] This step is crucial for verifying the accuracy of the instrument's thermometer.

  • Initial Temperature: The starting temperature of the heating block should be set to approximately 5-10°C below the expected melting point of the substance.[6][8] This allows for a gradual and controlled approach to the melting range.

  • Ramp Rate: A slow and steady heating rate, typically 1°C per minute, is critical for allowing the sample and the thermometer to be in thermal equilibrium.[7][10] A rapid heating rate can lead to a lag between the sample temperature and the thermometer reading, resulting in an erroneously high and broad melting range.

3. Observation and Recording: Defining the Melting Range

  • Onset of Melting: The temperature at which the first drop of liquid is observed, or when the column of the substance collapses against the side of the capillary, is recorded as the onset of melting.[6]

  • Clear Point: The temperature at which the last solid particle melts and the substance becomes completely liquid is the clear point.[6]

  • Melting Range: The melting point is reported as a range from the onset of melting to the clear point. For a pure compound, this range is typically narrow (0.5-1.5°C).

4. Confirmatory Identification: The Mixed-Melting Point Technique

To confirm the identity of a synthesized compound, a mixed-melting point determination can be performed.[9] This involves intimately mixing an unknown sample with an authentic reference standard of the same compound. If the melting point of the mixture is sharp and not depressed, it provides strong evidence of the compound's identity.

Conclusion

The melting point of 2-substituted 5-methylbenzimidazoles is a critical parameter that is significantly influenced by the nature of the substituent at the 2-position. By adhering to a rigorous and well-validated experimental protocol, such as the one outlined in this guide based on USP standards, researchers can ensure the generation of accurate and reproducible data. This, in turn, is essential for the reliable characterization, purity assessment, and quality control of these important pharmaceutical building blocks.

References

  • Current time information in Rewa, FJ. The time at the location 'Rewa, FJ' is 09:58 AM.
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com.
  • Melting and boiling point Labor
  • USP 741 Melting Point or Range | PDF - Scribd.
  • Melting point determin
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.
  • Measuring the Melting Point - Westlab Canada.
  • <741> MELTING RANGE OR TEMPER
  • Melting point determin
  • Melting Point Determination - ResolveMass Labor
  • Melting point testing as per USP 741 - YouTube.
  • Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed.
  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Benzimidazole Derivatives as Energetic M
  • Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity - ResearchG
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • Synthetic Approaches to 2-Arylbenzimidazoles: A Review - ResearchG
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
  • Substituent and ring effects on enthalpies of formation: 2-methyl- and 2-ethylbenzimidazoles versus benzene- and imidazole-derivatives - ResearchG

Sources

Validation

Comparative Guide: Fluorescence Quantum Yields of Benzimidazole Derivatives

Executive Summary & Scope Benzimidazole derivatives represent a privileged scaffold in fluorescence spectroscopy due to their high photostability, large Stokes shifts, and sensitivity to micro-environmental changes. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Benzimidazole derivatives represent a privileged scaffold in fluorescence spectroscopy due to their high photostability, large Stokes shifts, and sensitivity to micro-environmental changes. However, their Fluorescence Quantum Yield (


) is rarely a static number; it is a dynamic property heavily influenced by structural substitution and solvent interactions.

This guide moves beyond simple data listing. We objectively compare three distinct classes of benzimidazole fluorophores—ESIPT-active , Bio-responsive , and Push-Pull systems —analyzing the mechanistic drivers behind their quantum efficiency. Furthermore, we provide a self-validating experimental protocol for determining


 using the relative slope method, the industry standard for solution-phase characterization.

Mechanistic Drivers of Quantum Yield

To optimize


, one must understand the non-radiative decay pathways competing with fluorescence. In benzimidazoles, three primary mechanisms dictate performance:
A. Excited-State Intramolecular Proton Transfer (ESIPT)

Representative Compound: 2-(2'-Hydroxyphenyl)benzimidazole (HPBI)[1]

HPBI exhibits a dual-emission anomaly. Upon excitation, the enol form undergoes an ultra-fast proton transfer to a keto tautomer.[2]

  • Significance: This creates a massive Stokes shift (>100 nm), preventing self-absorption.

  • QY Impact: In polar protic solvents (e.g., ethanol), intermolecular hydrogen bonding disrupts the intramolecular bond, quenching the ESIPT process and lowering

    
    . In non-polar solvents or solid matrices, the ESIPT channel is protected, often enhancing 
    
    
    
    .
B. Bio-Rigidification (Restricted Rotation)

Representative Compound: Hoechst 33258

Bis-benzimidazoles like Hoechst 33258 have low


 in free solution due to free rotation around the single bonds connecting the rings, which facilitates non-radiative energy dissipation.
  • QY Impact: Binding to the minor groove of dsDNA restricts this rotation (rigidification), causing a dramatic surge in

    
     (from ~0.02 to ~0.58).
    
C. Intramolecular Charge Transfer (ICT)

Representative Compound: Donor-Acceptor substituted Benzimidazoles

Introducing electron donors (e.g.,


) and acceptors creates "Push-Pull" systems.
  • QY Impact: These derivatives often exhibit high

    
     (>0.70) but are highly solvatochromic. High polarity solvents can stabilize Twisted Intramolecular Charge Transfer (TICT) states, which are often non-emissive, thereby quenching fluorescence (red-edge quenching).
    
Visualization: The ESIPT Cycle

The following diagram illustrates the four-level photophysical cycle of HPBI, highlighting the critical proton transfer step.

ESIPT_Mechanism Enol_Ground Enol (Ground) Stable Enol_Excited Enol* (Excited) Short-lived Enol_Ground->Enol_Excited Excitation (UV) Enol_Excited->Enol_Ground Competing Emission (In Polar Solvents) Keto_Excited Keto* (Excited) Tautomer Enol_Excited->Keto_Excited Proton Transfer (ESIPT) Keto_Ground Keto (Ground) Unstable Keto_Excited->Keto_Ground Fluorescence (Large Stokes Shift) Keto_Ground->Enol_Ground Reverse PT

Figure 1: The ESIPT photophysical cycle. The Keto emission is the desired high-Stokes shift pathway.*

Comparative Performance Data

The table below aggregates experimental


 values. Note the critical dependence on solvent and environmental state.
Compound ClassDerivativeCondition / Solvent

(nm)

(nm)

(Quantum Yield)
Key Insight
Standard Quinine Sulfate0.1 M H₂SO₄3504500.54 Used as Reference Std
ESIPT HPBICyclohexane (Non-polar)330470 (Keto)~0.25 ESIPT active; large Stokes shift.
ESIPT HPBIEthanol (Polar Protic)330370 (Enol)< 0.05 H-bonding disrupts ESIPT; low QY.
Bio-Probe Hoechst 33258PBS Buffer (Free)3524610.02 Rotational relaxation quenches emission.
Bio-Probe Hoechst 33258dsDNA Bound (1:50 ratio)3524610.58 Rigidification turns fluorescence "ON".
Push-Pull 2-Aryl-BenzimidazoleToluene3404200.80 - 0.90 High efficiency in non-polar media.
Push-Pull DMAPBI*Water350500+< 0.10 TICT state quenching in high polarity.

*DMAPBI: 2-(4'-(N,N-dimethylamino)phenyl)benzimidazole[3]

Experimental Protocol: Relative Slope Method

For most drug discovery applications, the Relative Method (comparing to a standard) is superior to the Absolute Method (Integrating Sphere) due to higher throughput and sensitivity for low-concentration samples.

Phase 1: Standard Selection

Choose a standard that overlaps with your sample's excitation and emission region.

  • Blue Region (Benzimidazoles): Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Green Region: Fluorescein in 0.1 M NaOH (

    
    ).
    
Phase 2: Sample Preparation (The "0.1 Rule")

Critical Step: Prepare 4-5 dilutions for both the sample and the standard.

  • Constraint: The Absorbance (Optical Density) at the excitation wavelength must be below 0.1 (ideally 0.02 - 0.08) .

  • Reason: Absorbance > 0.1 causes the Inner Filter Effect (re-absorption of emitted light), leading to artificially low QY calculations.

Phase 3: Measurement & Calculation[4]
  • Record UV-Vis absorbance at

    
    .
    
  • Record Fluorescence emission spectrum (integrate the total area

    
    ).
    
  • Plot Integrated Fluorescence Area (

    
    ) vs. Absorbance (
    
    
    
    )
    .
  • Calculate the slope (

    
    ) for both sample and standard.
    

The Equation:



  • 
    : Unknown Sample
    
  • 
    : Standard
    
  • 
    : Refractive index of the solvent (Critical when solvents differ, e.g., Water 
    
    
    
    vs Toluene
    
    
    ).
Visualization: Workflow Logic

This workflow ensures data integrity by enforcing linearity checks.

QY_Protocol Start Start: Select Standard (Match Spectral Range) Prep Prepare Dilution Series (5 concentrations) Start->Prep Check Check Absorbance Is A < 0.1? Prep->Check Dilute Dilute Further Check->Dilute No (Risk of Inner Filter Effect) Measure Measure Emission & Integrate Area Check->Measure Yes Dilute->Check Plot Plot Area vs. Absorbance (Determine Slope) Measure->Plot Calc Calculate QY (Apply Refractive Index Correction) Plot->Calc

Figure 2: Step-by-step workflow for relative quantum yield determination.

Expert Tips for Benzimidazoles

  • pH Sensitivity: Benzimidazoles are amphoteric. Ensure your buffer capacity is sufficient. A shift in pH can protonate the N3 nitrogen, completely altering the electronic structure and

    
    .
    
  • Slit Widths: Keep excitation/emission slit widths constant between the standard and the sample. Changing them invalidates the slope comparison.

  • Oxygen Quenching: For high-precision measurements (especially with long-lifetime derivatives), degas the solvent with

    
     or Argon for 20 minutes. Oxygen is a potent quencher of triplet states and can affect fluorescence via intersystem crossing.
    

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

  • Das, S., & Dogra, S. K. (1998).[1] Excited state intramolecular proton transfer of 2-(2'-hydroxyphenyl)benzimidazole in non-ionic micelles.[1] Journal of the Chemical Society, Faraday Transactions.

  • Portugal, J., & Waring, M. J. (1988). Assignment of DNA binding sites for 4',6-diamidino-2-phenylindole and bisbenzimide (Hoechst 33258). Biochimica et Biophysica Acta (BBA).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Inner Filter Effect protocols).
  • Dey, J., & Dogra, S. K. (1994). Dual Fluorescence of 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole and Its Benzimidazole Analogue.[3] The Journal of Physical Chemistry.

Sources

Comparative

Structural Elucidation of Methyl-Substituted Heterocycles: 5-Me vs. 6-Me Regioisomers

Executive Summary The Core Challenge: In nitrogen-containing heterocycles (benzimidazoles, indoles, purines), distinguishing 5-methyl and 6-methyl isomers is a critical bottleneck in Structure-Activity Relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In nitrogen-containing heterocycles (benzimidazoles, indoles, purines), distinguishing 5-methyl and 6-methyl isomers is a critical bottleneck in Structure-Activity Relationship (SAR) studies.[1] Standard 1D


H NMR is often inconclusive because the electronic effects of the methyl group at position 5 vs. 6 are nearly identical, resulting in overlapping chemical shifts and indistinguishable coupling constants (

vs

).[1]

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this differentiation.[1] Unlike HMBC, which relies on through-bond connectivity (often interrupted by quaternary carbons), NOESY relies on through-space proximity (<5 Å) .[1][2]

Critical Distinction:

  • Free Base: 5-methyl and 6-methyl benzimidazoles exist as a tautomeric mixture in solution; they are effectively the same molecule until N-alkylation locks the structure.[1]

  • N-Alkylated Products: Upon alkylation, two distinct regioisomers form (1,5-dimethyl and 1,6-dimethyl).[1] This guide focuses on distinguishing these "locked" isomers using the "Anchor-to-Target" Triangulation Method .

Part 1: The Isomer Challenge (Why 1D Fails)

The table below highlights why advanced 2D techniques are mandatory for this specific structural problem.

Feature1D

H NMR
1D

C NMR
HMBCNOESY
Primary Mechanism Scalar Coupling (

)
Chemical Shift (

)
Long-range Coupling (

)
Dipolar Coupling (Space)
5-Me vs 6-Me Utility Low. Patterns (d, s, dd) are often identical for both isomers.[1]Low.

is often < 0.5 ppm; requires DFT calculation to predict accurately.[1]
Medium. Can work if quaternary carbons are distinct, but often ambiguous due to signal overlap.[1]High. Provides definitive spatial proof of substituent placement.[1]
Ambiguity Risk HighHighMediumLow

Part 2: The Mechanistic Basis (The "Anchor" Strategy)[1]

To solve this, you cannot simply look for the methyl group.[1] You must establish a spatial connectivity chain starting from a known "Anchor" (usually the N-alkyl group) to a "Relay" proton (H7), and finally to the "Target" (the C-Methyl).[1]

The Logic of Triangulation

We assume a standard benzimidazole scaffold where


 is the alkylation site.[1]
  • The Anchor (

    
    -R):  The protons on the 
    
    
    
    substituent are spatially close to H7 (the proton on the benzene ring closest to the nitrogen).[1]
  • The Relay (H7): This proton is the diagnostic key.[1]

  • The Distinction:

    • In the 1,6-Isomer: H7 is ortho to the Methyl group at C6.[1] Strong NOE is observed between H7 and C6-Me.[1]

    • In the 1,5-Isomer: H7 is ortho to H6.[1] The Methyl is at C5 (para to H7).[1] NO NOE (or very weak) is observed between H7 and C5-Me.[1]

Visualization of NOE Pathways

NOE_Pathway cluster_legend Legend cluster_16 1,6-Isomer (Direct Hit) cluster_15 1,5-Isomer (The Gap) L1 Strong NOE L2 No/Weak NOE N1_R Anchor (N1-Alkyl) H7_16 Relay (H7) N1_R->H7_16 < 3 Å Me_6 Target (C6-Methyl) H7_16->Me_6 < 3 Å Diagnostic N1_R_15 Anchor (N1-Alkyl) H7_15 Relay (H7) N1_R_15->H7_15 < 3 Å H6 H6 H7_15->H6 Ortho Me_5 Target (C5-Methyl) H7_15->Me_5 > 5 Å (Silent)

Caption: Comparative NOE pathways. The 1,6-isomer allows a continuous NOE walk from N-Alkyl to C-Methyl.[1] The 1,5-isomer breaks this chain at H7.[1]

Part 3: Experimental Protocol

To ensure data integrity, follow this optimized protocol for small molecule (<500 Da) NOESY.

Sample Preparation
  • Concentration: High concentration is preferred (10–30 mg in 0.6 mL).

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for benzimidazoles to prevent aggregation and sharpen exchangeable protons (if any).[1]
  • Degassing (Crucial): Dissolved oxygen is paramagnetic and promotes relaxation, which competes with the NOE buildup.[1]

    • Method: Bubble dry nitrogen or argon through the solution for 5 minutes prior to acquisition.[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesyph (Phase-sensitive NOESY).

  • Mixing Time (D8/mix): The most critical parameter.[1]

    • Small Molecules (<400 MW):600 – 800 ms .[1]

    • Why? Small molecules tumble fast (short correlation time

      
      ). The NOE buildup is slow and positive.[1] Too short (<400 ms) = no signal. Too long (>1.2 s) = spin diffusion (false positives).
      
  • Relaxation Delay (D1): Set to

    
     (typically 3–5 seconds). Incomplete relaxation creates artifacts.[1]
    
  • Scans (NS): Minimum 16 (32 preferred for clear cross-peaks).

Workflow Diagram

Workflow Start Start: Purified Isomer Prep Dissolve in DMSO-d6 (Degas 5 mins) Start->Prep OneD Run 1H NMR Assign N-Alkyl & Aromatic Region Prep->OneD NOESY_Setup Setup NOESY Mix Time: 700 ms D1: 4s OneD->NOESY_Setup Acquire Acquire & Phase (Phase sensitive: Diagonal -ve, Cross peaks +ve) NOESY_Setup->Acquire Analyze Analyze Cross-Peaks Focus: N-Alkyl -> Aromatic Acquire->Analyze Decision Check H7 Connectivity Analyze->Decision Result1 H7 correlates to Methyl = 1,6-Isomer Decision->Result1 NOE Present Result2 H7 correlates to Proton (H6) = 1,5-Isomer Decision->Result2 NOE Absent

Caption: Step-by-step experimental workflow for distinguishing regioisomers via NOESY.

Part 4: Data Interpretation Guide

When analyzing the spectrum, phase the diagonal peaks negative (usually red).[1] True NOE cross-peaks for small molecules will appear positive (usually blue/black) and opposite to the diagonal.[1][2]

Diagnostic Table: 1,5-Dimethyl vs. 1,6-Dimethyl Benzimidazole[1]
Proton Interaction1,6-Dimethyl (Isomer A)1,5-Dimethyl (Isomer B)[1]
N1-Methyl (Anchor) Shows NOE to H7 Shows NOE to H7
H7 (Relay) Strong NOE to C6-Methyl NO NOE to C5-Methyl (NOE to H6 instead)
H4 NOE to H5 (doublet)NOE to C5-Methyl
C-Methyl Signal NOE to H7 and H5NOE to H4 and H6
Common Pitfalls
  • COSY Artifacts: Strong scalar coupling (J-coupling) can appear in NOESY spectra.[1] These are usually anti-phase (dispersive) but can look like cross-peaks. Validation: Compare with a COSY spectrum.[1][3] If the cross-peak is in COSY, it is through-bond, not space.[1]

  • Exchange Peaks: If the sample contains traces of water or exchangeable protons, you may see chemical exchange peaks (same phase as diagonal).[1]

  • T1 Noise: Streaks along the F1 dimension.[1] Use proper baseline correction (abs2) during processing.

References

  • Bruker BioSpin. (2018). NOE Experiments on the Bruker 400 and 500: Mixing Time Optimization. Columbia University NMR Facility.[1] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • University of Ottawa NMR Facility. (2007).[4] What Mixing Time Should I Use for My 2D-NOESY Measurements? [Link]

  • Alkorta, I., & Elguero, J. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.[1] [Link][1]

  • PubChem. (2025).[5] 5-Methylbenzimidazole Compound Summary. National Library of Medicine. [Link]

Sources

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